Technical Documentation Center

8-Fluoro-5H-dibenzo[a,d][7]annulen-10(11H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Fluoro-5H-dibenzo[a,d][7]annulen-10(11H)-one
  • CAS: 543741-44-2

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one: A Technical Whitepaper

Executive Summary The 5H-dibenzo[a,d]cycloheptene scaffold is a privileged structure in neuropharmacology, serving as the rigidified backbone for various CNS-active agents, including glutamatergic antagonists and 5-HT re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5H-dibenzo[a,d]cycloheptene scaffold is a privileged structure in neuropharmacology, serving as the rigidified backbone for various CNS-active agents, including glutamatergic antagonists and 5-HT receptor modulators[1]. Within this class, 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one (often referred to as 8-fluoro-dibenzosuberone) represents a highly specialized intermediate. It is critically utilized in the stereoselective synthesis of trans-fused tetracyclic derivatives, such as 3,3a,8,12b-tetrahydro-2H-dibenzo[3,4:6,7]cyclohepta[1,2-b]furans, which are potent psychotropic agents[2].

This whitepaper dissects the physicochemical properties, structural dynamics, and synthetic workflows associated with this compound. By emphasizing the causality behind experimental choices, we provide self-validating protocols designed to ensure high-fidelity synthesis and downstream functionalization.

Structural Paradigm & The Fluorine Effect

The architecture of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one consists of two benzene rings fused to a central 7-membered annulene ring. The introduction of a fluorine atom at the 8-position is a calculated pharmacokinetic and electronic enhancement:

  • Metabolic Shielding: The 8-position corresponds to the para-position of the phenyl ring relative to the ethylene bridge. In unfluorinated analogs, this site is a primary target for Cytochrome P450 (CYP450) mediated aromatic hydroxylation. The strong carbon-fluorine bond (~116 kcal/mol) effectively blocks this metabolic liability, increasing the biological half-life of downstream APIs.

  • Electronic Modulation: The inductive electron-withdrawing effect (-I) of the fluorine atom modulates the electron density of the adjacent aromatic system. This electronic tuning enhances multipolar interactions and

    
     stacking with target receptors (e.g., dopamine D2 or serotonin 5-HT1A receptors)[1].
    
  • C11 Acidity: The ketone at position 10 is conjugated with Ring A. Consequently, the methylene protons at C11 (flanked by the ketone and Ring B) are highly acidic (

    
    ). This precise electronic environment allows for facile, site-specific enolization.
    

Physicochemical Profiling

For drug development professionals targeting the Central Nervous System (CNS), understanding the physicochemical baseline of the starting scaffold is critical for predicting the Blood-Brain Barrier (BBB) permeability of the final API.

ParameterValuePharmacological / Synthetic Implication
Molecular Formula C15H11FOBase fluorinated tricyclic scaffold.
Molecular Weight 226.25 g/mol Low MW ensures high Ligand Efficiency (LE) in final drug candidates.
LogP (Predicted) 3.6 - 3.9Enhanced lipophilicity vs. unfluorinated analogs; optimal for BBB penetration.
Topological Polar Surface Area 17.07 ŲExcellent CNS permeability (Ideal TPSA for CNS drugs is < 90 Ų).
H-Bond Donors / Acceptors 0 / 2Minimizes the desolvation penalty during receptor binding.
Stereocenters 0 (Prochiral at C11)Allows for stereoselective downstream functionalization via chiral auxiliaries.

Synthetic Workflow: Scaffold Construction

The synthesis of the tricyclic core relies on an intramolecular Friedel-Crafts acylation. As application scientists, we must control the electrophilic aromatic substitution to prevent intermolecular polymerization.

Synthesis N1 2-(4-Fluorophenethyl) benzoic acid N2 Acid Chloride Intermediate N1->N2 SOCl2, DMF (cat.) Reflux, 2h N3 Acylium Ion Complex N2->N3 AlCl3 (1.2 eq) DCM, 0 °C N4 8-Fluoro-5H-dibenzo[a,d] annulen-10(11H)-one N3->N4 Intramolecular Cyclization

Fig 1. Intramolecular Friedel-Crafts synthesis of the fluorinated tricyclic scaffold.

Protocol 1: Intramolecular Friedel-Crafts Acylation

Objective: High-yield cyclization of 2-(4-fluorophenethyl)benzoic acid to the target ketone.

  • Acid Chloride Formation: Dissolve 2-(4-fluorophenethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (

    
    , 1.5 eq) and a catalytic amount of DMF. Reflux for 2 hours.
    
    • Causality: The addition of catalytic DMF is not merely procedural; it directly forms the Vilsmeier-Haack reagent in situ. This acts as the true chlorinating species, drastically lowering the activation energy for acid chloride formation compared to

      
       alone.
      
    • Validation Checkpoint: Take a 50 µL micro-aliquot, quench with methanol, and observe methyl ester formation via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the baseline carboxylic acid spot validates readiness for the Lewis acid step.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess

    
    .
    
    • Causality: Unreacted

      
       will competitively coordinate with the Lewis acid in the next step, poisoning the catalyst and reducing yield.
      
  • Cyclization: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Portion-wise, add aluminum chloride (

    
    , 1.2 eq). Stir at room temperature for 4 hours.
    
    • Causality:

      
       coordinates with the carbonyl oxygen, generating a highly electrophilic acylium ion. Because the para-position to the fluorine is blocked, intramolecular electrophilic aromatic substitution is forced to occur ortho to the ethyl bridge, closing the 7-membered ring.
      
  • Quenching & Isolation: Quench carefully over crushed ice and 1M HCl. Extract with DCM, wash with saturated

    
    , dry over 
    
    
    
    , and purify via silica gel chromatography.

Downstream Functionalization: Tetracyclic Assembly

To generate complex CNS active agents, the C11 position must be functionalized. This is the gateway to forming trans-fused furan or pyrrole rings[2].

Downstream S1 8-Fluoro-5H-dibenzo[a,d] annulen-10(11H)-one S2 C11 Kinetic Enolate Generation S1->S2 LDA, THF, -78 °C S3 Stereoselective Alkylation/Aldol S2->S3 Electrophile Addition S4 Trans-fused Tetracyclic Derivatives S3->S4 Reductive Cyclization

Fig 2. Pharmacological workflow for generating trans-fused tetracyclic CNS agents.

Protocol 2: C11 Kinetic Enolization and Alkylation

Objective: Stereoselective functionalization at the C11 position.

  • Enolate Generation: Dissolve 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one in anhydrous THF at -78 °C under an argon atmosphere. Dropwise, add Lithium diisopropylamide (LDA, 1.1 eq).

    • Causality: Operating at -78 °C with a bulky, non-nucleophilic base like LDA ensures strictly kinetic deprotonation at the C11 position. Thermodynamic conditions would risk undesired side reactions, aldol self-condensation, or ring-opening given the strained nature of the fused 7-membered system.

    • Validation Checkpoint: Quench a 50 µL aliquot with

      
      . Liquid Chromatography-Mass Spectrometry (LC-MS) should reveal a +1 Da mass shift (
      
      
      
      ), confirming quantitative enolate formation prior to electrophile introduction.
  • Electrophile Addition: Introduce the target electrophile (e.g., an allyl halide or chiral aldehyde) slowly at -78 °C, then allow the system to gradually warm to room temperature.

  • Workup: Quench the reaction with saturated

    
     to protonate any remaining enolate, extract with EtOAc, and isolate the C11-substituted intermediate for subsequent reductive cyclization.
    

Analytical Validation & Impurity Profiling

Rigorous impurity profiling is mandatory when utilizing the dibenzosuberone scaffold in API manufacturing. Structurally related by-products (such as uncyclized intermediates or over-alkylated species) can exhibit off-target toxicities or alter the pharmacological profile of the final drug[3].

During method development, High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) should be utilized to track the disappearance of the starting material and the emergence of the fluorinated ketone. Furthermore, the World Health Organization (WHO) continuously monitors and standardizes the International Nonproprietary Names (INN) for emerging pharmaceutical substances derived from these scaffolds, underscoring the necessity for strict structural validation and purity in regulatory submissions[4].

References

  • European Patent EP 1 456 193 B1: PREPARATION OF TRANS-FUSED 3,3a,8,12b-TETRAHYDRO-2H-DIBENZO[3,4:6,7]CYCLOHEPTA[1,2-b]FURAN DERIVATIVES. Googleapis. 2

  • Ghosh et al., "Impurity Profiling of Pharmaceuticals", International Journal of Pharmaceutical Sciences and Research, 2014; Vol. 5(10): 4078-4108. 3

  • Lecozotan (SRA-333): A Selective Serotonin 1A Receptor Antagonist That Enhances the Stimulated Release of Glutamate and Acetylcholine. ResearchGate.1

  • International Nonproprietary Names for Pharmaceutical Substances. World Health Organization (WHO). 4

Sources

Exploratory

Structural Elucidation, Molecular Dynamics, and Synthetic Methodology of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one

As drug discovery pivots toward highly optimized, metabolically stable scaffolds, halogenated tricyclic systems have emerged as critical building blocks in neuropharmacology. This technical guide provides an in-depth ana...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly optimized, metabolically stable scaffolds, halogenated tricyclic systems have emerged as critical building blocks in neuropharmacology. This technical guide provides an in-depth analysis of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one (also known as 8-fluoro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-one) 1. By examining its physicochemical properties, synthetic causality, and downstream applications, we can leverage this scaffold for the development of advanced central nervous system (CNS) therapeutics.

Nomenclature and Structural Architecture

The base scaffold, dibenzosuberone (5,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one), is a well-documented precursor for tricyclic antidepressants and NMDA receptor antagonists [[2]]() 3. The architecture of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one features a central seven-membered annulene (cycloheptene) ring fused between two benzene rings.

The structural topology is defined by:

  • C10 Ketone: A reactive carbonyl center essential for downstream functionalization (e.g., reductive amination or Grignard additions).

  • C5 and C11 Methylene Bridges: These sp³ hybridized carbons introduce a distinct "helical" out-of-plane conformation to the two benzene rings, which is critical for 3D spatial binding in receptor pockets [[3]]().

  • C8 Fluorine Substitution: The introduction of a fluorine atom at the 8-position acts as a bioisostere for hydrogen. It drastically alters the electronic landscape via strong inductive withdrawal, while simultaneously blocking CYP450-mediated aromatic oxidation at a common metabolic soft spot.

Physicochemical Properties & Quantitative Data

To facilitate rational drug design, the quantitative molecular dynamics of the C₁₅H₁₁FO system are summarized below. The exact mass and molecular weight parameters are validated against standard computational models for the C₁₅H₁₁FO formula [[4]]().

PropertyQuantitative ValueCausality / Pharmacological Significance
Molecular Formula C₁₅H₁₁FOBase tricyclic system with mono-fluorination.
Molecular Weight 226.24 g/mol Highly optimal for Blood-Brain Barrier (BBB) penetration; well within Lipinski's limits.
Exact Mass 226.079 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation during synthesis.
H-Bond Acceptors 2The C=O oxygen and the C-F fluorine atom serve as interaction points for target receptors.
H-Bond Donors 0Enhances lipophilicity, driving passive diffusion across lipid bilayers.
Topological Polar Surface Area (TPSA) 17.1 ŲA TPSA < 90 Ų strongly correlates with excellent CNS penetrance.

Synthetic Methodology & Experimental Protocols

The synthesis of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one relies on the intramolecular Friedel-Crafts acylation of 2-(4-fluorobenzyl)phenylacetic acid.

Causality of Reagent Selection: Historically, Polyphosphoric Acid (PPA) is used for these cyclizations. However, PPA is notoriously viscous, leading to poor mass transfer, localized overheating, and difficult aqueous workups that trap the product. In this protocol, we utilize Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). Eaton's reagent provides a homogenous, low-viscosity medium that drives the formation of the acylium ion efficiently at lower temperatures, preventing unwanted polymerization.

Electronic Mismatch Resolution: During cyclization, the acylium ion must attack the position ortho to the methylene bridge to close the 7-membered ring. However, this position is meta to the fluorine atom. While fluorine is an ortho/para director and inductively deactivates the meta position, the overwhelming thermodynamic driving force of forming the fused 7-membered annulene ring overcomes this electronic mismatch.

Self-Validating Protocol: Intramolecular Cyclization
  • Reagent Preparation: Charge a dry, argon-purged 250 mL round-bottom flask with Eaton's reagent (10.0 equivalents relative to the substrate). Ensure the system is free of moisture to prevent the hydrolysis of the acylium intermediate.

  • Substrate Addition: Slowly add 2-(4-fluorobenzyl)phenylacetic acid (1.0 eq) in small portions over 15 minutes at room temperature. Causality: Gradual addition prevents localized exotherms that could lead to intermolecular condensation (dimerization).

  • Electrophilic Activation: Heat the reaction mixture to 80°C and stir continuously for 4–6 hours. The methanesulfonic acid protonates the carboxylic acid, while P₂O₅ acts as a potent dehydrating agent to generate the reactive acylium ion.

  • Self-Validating Quench: Pour the dark, homogenous mixture over 200 g of vigorously stirred crushed ice. Validation Checkpoint: The immediate precipitation of a pale-yellow to off-white solid visually validates the successful formation of the highly hydrophobic cyclic ketone.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ until CO₂ evolution ceases (neutralizing residual methanesulfonic acid), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Synthesis A 2-(4-Fluorobenzyl)phenylacetic acid (Precursor) B Acylium Ion Intermediate (Electrophilic Activation) A->B Eaton's Reagent 80°C C 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one (Target Scaffold) B->C Intramolecular Friedel-Crafts

Fig 1: Synthetic workflow of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one via Friedel-Crafts.

Analytical Validation

To ensure the integrity of the synthesized scaffold, the system must be validated analytically:

  • FTIR Spectroscopy: The complete disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the emergence of a sharp, conjugated cyclic ketone C=O stretch at ~1680 cm⁻¹ confirms ring closure.

  • ¹H NMR (400 MHz, CDCl₃): The C5 methylene protons will appear as an AB quartet or a broad singlet near 4.0 ppm, while the C11 methylene protons (adjacent to the ketone) resonate near 3.8 ppm. The fluorine atom will split the adjacent aromatic protons (C7 and C9), observable as distinct multiplets with characteristic

    
     coupling constants.
    

Mechanistic Pathways & Applications in Drug Development

The non-fluorinated analog of this scaffold is the direct synthetic precursor to Dizocilpine (MK-801) , a potent, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor 5.

By utilizing 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one, researchers can synthesize 8-fluoro-dizocilpine analogs. The inclusion of the fluorine atom serves two critical mechanistic purposes:

  • Metabolic Shielding: It blocks the para-position of the aromatic ring from CYP450-mediated hydroxylation, significantly extending the drug's biological half-life.

  • Receptor Kinetics: The strong electron-withdrawing nature of fluorine reduces the pKa of the downstream basic amine (imine/amine bridge). This subtle modulation of basicity alters the protonation state at physiological pH, fine-tuning the drug's residence time within the NMDA receptor's ion channel and potentially widening the therapeutic window against excitotoxicity.

Pathway Glutamate Glutamate / Glycine NMDAR NMDA Receptor (Open) Glutamate->NMDAR Binds & Activates Ca_Influx Calcium Influx (Ca2+) NMDAR->Ca_Influx Ion Channel Opening NMDAR_Blocked NMDA Receptor (Blocked) NMDAR->NMDAR_Blocked Inhibition Drug 8-Fluoro-MK-801 Analog Drug->NMDAR_Blocked Non-competitive Antagonism Neuroprotection Neuroprotection NMDAR_Blocked->Neuroprotection Prevents Ca2+ Overload

Fig 2: Mechanism of 8-fluoro-dizocilpine analogs in NMDA receptor antagonism.

References

  • Compernolle, F. et al. "Diastereomeric Enols and Enol Derivatives of 8-Fluoro-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one with a Chiral 11-Substituent.
  • PubChem. "5,11-Dihydro-10H-dibenzo[a,d][7]annulen-10-one.
  • PubChem. "4-Fluorochalcone | C15H11FO." National Institutes of Health (NIH).
  • Wikipedia. "Dibenzosuberone.
  • DrugFuture. "Dizocilpine, MK-801(maleate), L-640689, Neurogard(maleate).

Sources

Foundational

Determining the Solubility of 8-Fluorodibenzosuberone: A Technical Guide for Pharmaceutical Development

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 8-Fluorodibenzosuberone in various organic so...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 8-Fluorodibenzosuberone in various organic solvents. Given that specific solubility data for this compound is not extensively available in public literature, this document focuses on providing a robust theoretical background and a detailed experimental protocol to empower researchers to generate reliable data in-house. Adherence to these methodologies will ensure data integrity and support critical decisions in formulation, process development, and manufacturing.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's journey from discovery to a viable pharmaceutical product. For a compound like 8-Fluorodibenzosuberone, a derivative of the dibenzosuberone class of molecules, understanding its solubility profile is paramount. Poor solubility can lead to significant challenges, including low bioavailability, erratic absorption, and difficulties in developing stable and effective dosage forms.[1]

The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and, consequently, solubility.[2][3][4] While fluorination can enhance membrane permeability and block metabolic "soft spots," it can also lead to reduced aqueous solubility.[3] Therefore, a systematic evaluation of 8-Fluorodibenzosuberone's solubility in a well-chosen array of organic solvents is a critical early-stage activity in pharmaceutical development.[5][6] This guide provides the theoretical and practical tools necessary to conduct such an evaluation.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For 8-Fluorodibenzosuberone, we must consider its key structural features.

Physicochemical Properties of 8-Fluorodibenzosuberone

While specific experimental data for 8-Fluorodibenzosuberone is scarce, we can infer its properties from its parent compound, Dibenzosuberone, and the known effects of fluorine substitution.

  • Dibenzosuberone: This is a tricyclic ketone with a non-planar, bridged structure. It is largely nonpolar due to its extensive hydrocarbon framework but possesses a polar carbonyl group. It is known to be insoluble in water and soluble in solvents like chloroform and ethyl acetate.[8][9]

  • Effect of Fluorine Substitution: The fluorine atom is the most electronegative element, making the C-F bond highly polar.[2] This can increase the molecule's overall polarity and its ability to interact with polar solvents. However, fluorination also typically increases lipophilicity, which can enhance solubility in nonpolar environments.[10] This dual effect makes experimental determination essential.

Table 1: Predicted Physicochemical Properties of 8-Fluorodibenzosuberone and its Parent Compound

PropertyDibenzosuberone8-Fluorodibenzosuberone (Predicted)Rationale for Prediction
Molecular Formula C₁₅H₁₂OC₁₅H₁₁FOSubstitution of one H with F.
Molecular Weight ~208.26 g/mol [9]~226.25 g/mol Addition of F (19.00) - H (1.01).
Polarity Moderately polar ketoneIncreased polarityThe highly electronegative fluorine atom induces a stronger dipole moment.[2]
LogP 4.45[9]> 4.45Fluorine substitution generally increases lipophilicity and LogP.[3]
Hydrogen Bonding Acceptor (carbonyl oxygen)Acceptor (carbonyl oxygen, fluorine)Fluorine can act as a weak hydrogen bond acceptor.
Water Solubility Insoluble[8][9]Expected to be very lowIncreased lipophilicity is likely to dominate over the slight increase in polarity.
Solvent Selection Strategy

A rational solvent selection is crucial for building a comprehensive solubility profile. Solvents should be chosen to cover a wide range of polarities and hydrogen bonding capabilities.[11][12] Hansen Solubility Parameters (HSP) provide a sophisticated framework for predicting solvent-solute interactions by breaking down solubility into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[13][14][15] Solvents with HSP values close to those of the solute are more likely to be good solvents.

Table 2: Recommended Organic Solvents for Solubility Screening

Solvent ClassSolventPolarityKey Characteristics
Nonpolar n-HexaneNonpolarAliphatic hydrocarbon, interacts via dispersion forces.
TolueneNonpolarAromatic hydrocarbon, can engage in π-π stacking.
Aprotic Polar Diethyl EtherSlightly PolarLimited dipole moment, weak hydrogen bond acceptor.
Ethyl AcetateModerately PolarEster functionality, good hydrogen bond acceptor.
AcetoneModerately PolarKetone functionality, strong dipole, good hydrogen bond acceptor.
Acetonitrile (ACN)PolarStrong dipole, weak hydrogen bond acceptor.
Dimethylformamide (DMF)PolarHigh dipole moment, strong hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO)PolarVery high dipole moment, strong hydrogen bond acceptor.
Protic Polar MethanolPolarCan act as both hydrogen bond donor and acceptor.
EthanolPolarCan act as both hydrogen bond donor and acceptor.
Isopropanol (IPA)PolarLess polar than methanol and ethanol.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[7][16][17] The protocol must be executed with precision to ensure the data is accurate and reproducible, adhering to Good Manufacturing Practices (GMP).[18][19][20]

Materials and Equipment
  • 8-Fluorodibenzosuberone (solid, of known purity)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 8-Fluorodibenzosuberone to a series of labeled glass vials. "Excess" ensures that undissolved solid remains at equilibrium.

    • Accurately add a known volume (e.g., 2 mL) of each selected solvent to the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[7] The system is at equilibrium when the concentration of the solute in the solution does not change over time.[17]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • To separate the saturated solution (supernatant) from the undissolved solid, centrifuge the vials at the same temperature.

    • Carefully withdraw a portion of the clear supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification of Solute:

    • Accurately dilute a known volume of the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of 8-Fluorodibenzosuberone.[21]

Diagram of Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification start_node Start: Define Solvents & Temp. a Add excess 8-Fluorodibenzosuberone to vials start_node->a process_node process_node decision_node decision_node output_node output_node b Add known volume of organic solvent a->b c Cap vials securely b->c d Place in temperature-controlled shaker (24-72h) c->d e Centrifuge vials to pellet excess solid d->e f Filter supernatant with 0.22 µm PTFE filter e->f g Prepare accurate dilutions of filtrate f->g h Analyze by validated HPLC-UV method g->h h->output_node Report Solubility (mg/mL, mol/L)

Sources

Exploratory

chemical stability profile of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one

This guide provides an in-depth technical analysis of the chemical stability profile of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one (systematically referred to as 8-fluoro-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the chemical stability profile of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one (systematically referred to as 8-fluoro-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one ).[1][2][3][4]

The content is synthesized from structural first principles, specific literature on dibenzocycloheptene derivatives, and standard forced degradation protocols for tricyclic aryl ketones.[5]

[1][2][3][4]

Executive Technical Summary

8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one represents a tricyclic scaffold characterized by a thermodynamic tension between two reactive centers: the doubly benzylic methylene bridge (C5) and the


-tetralone-like ethylene bridge (C10-C11) .[1][2][3][4]

Unlike its more stable isomer dibenzosuberone (which possesses a ketone at C5), this molecule places the ketone at C10.[4] This structural arrangement creates two distinct instability vectors:

  • Oxidative Instability (C5): The C5 methylene group, flanked by two aromatic rings, mimics the reactivity of fluorene, making it highly susceptible to autoxidation to form the 5-hydroxy or 5-keto (dione) derivatives.[2][4]

  • Enolization & Condensation (C11): The C11 methylene protons are both benzylic and

    
    -carbonyl, rendering them significantly acidic (pKa 
    
    
    
    19–20).[2][4] This facilitates rapid enolization, racemization (if substituted), and base-catalyzed aldol condensation.[4][5]

Critical Handling Directive: This compound must be stored under inert atmosphere (Argon/Nitrogen) at


C, strictly protected from light and basic conditions.

Physicochemical Baseline & Structural Hotspots

To understand the stability profile, one must map the molecule's reactive "hotspots."[5]

FeatureChemical CharacterStability Implication
C10 Carbonyl Aryl KetoneGenerally hydrolytically stable.[1][2][3][4] Acts as an electron sink, acidifying C11 protons.[4][5]
C11 Methylene

-Methylene, Benzylic
High Risk. Acidic protons prone to base-catalyzed enolization and oxidation to

-diketones.[1][2][3][4]
C5 Methylene Doubly BenzylicHigh Risk. "Fluorene-like" reactivity.[1][2][3][4] Susceptible to radical autoxidation (formation of hydroperoxides).[4]
8-Fluoro Group Halogen SubstituentElectron-withdrawing (induction) / Donating (resonance).[1][2][3][4] Increases lipophilicity but has minimal direct impact on chemical degradation compared to the scaffold itself.[3][4]
Structural Reactivity Diagram

The following diagram illustrates the primary degradation pathways based on the molecular scaffold.

StabilityProfile cluster_legend Degradation Vectors Parent 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one (Parent) Enol Enol Tautomer (Reactive Intermediate) Parent->Enol Base/Acid (Tautomerization) Radical C5-Radical (Benzylic) Parent->Radical hv / O2 (Initiation) Dimer Aldol Dimer (Precipitate) Enol->Dimer Aldol Condensation Peroxide C5-Hydroperoxide Radical->Peroxide + O2 Diketone 8-Fluoro-dibenzo[a,d]cycloheptene-5,10-dione (Oxidative Degradant) Peroxide->Diketone Dehydration Legend1 Blue: Stable Parent Legend2 Yellow: Transient Intermediate Legend3 Red: Terminal Degradant

Caption: Primary degradation vectors showing C11-mediated enolization (top) and C5-mediated autoxidation (bottom).

Detailed Degradation Mechanisms

Oxidative Degradation (Autoxidation)

The C5 position is the "Achilles' heel" of this molecule.[2][4] Similar to fluorene, the C5 protons are activated by two flanking benzene rings.[4][5]

  • Mechanism: Radical abstraction of a C5 proton leads to a resonance-stabilized radical.[1][2][3][4] Reaction with molecular oxygen (

    
    ) yields a hydroperoxide intermediate.[2][3][4]
    
  • Terminal Product: The hydroperoxide typically decomposes to the 5-hydroxy derivative (alcohol) or dehydrates to form the 5,10-dione (if C5 oxidizes to a ketone).[1][2][3][4]

  • Trigger: Light (UV/Vis) and trace transition metals (Fe, Cu) accelerate this process significantly.[4][5]

Base-Catalyzed Instability (Enolization)

The C10 ketone activates the C11 protons.[2][3][4]

  • Mechanism: In the presence of base (even weak bases like carbonates or phosphate buffers at pH > 8), the C11 proton is removed to form an enolate.[5]

  • Consequence:

    • Racemization: If chiral centers are introduced at C11, they will racemize rapidly.[3][4]

    • Aldol Condensation: The enolate attacks the carbonyl of another parent molecule, leading to dimerization.[4] This is often observed as the formation of insoluble precipitates in solution.[3][4]

Photolytic Degradation

Tricyclic ketones are potent chromophores.[2][3][4] Absorption of UV light can lead to:

  • Norrish Type I Cleavage: Homolytic cleavage of the C10-C11 bond (less likely due to ring constraints but possible under high-intensity UV).[1][2][3][4]

  • Ring Contraction: Photochemical rearrangement to fluorene derivatives is a known pathway for dibenzocycloheptenones.[2][3][4]

Forced Degradation Protocols (Stress Testing)[2][4]

To validate the stability profile, the following stress testing protocols are recommended. These are designed to be "self-validating"—if the parent molecule remains unchanged, the stress was insufficient, or the molecule is exceptionally stable (unlikely for this structure).[2][5]

Preparation of Stock Solution[3][4]
  • Solvent: Acetonitrile or Methanol (HPLC Grade).[2][3][4] Note: Avoid protic solvents for base stress if transesterification is a concern, though not applicable here.[5]

  • Concentration: 1.0 mg/mL.[2][3][4]

Stress Conditions & Acceptance Criteria[2][3][4]
Stress TypeConditionMechanistic TargetExpected Degradants
Acid Hydrolysis 1N HCl, 60°C, 4–24 hrsEnolization / HydrationMinimal degradation expected (reversible enolization).[1][2][3][4]
Base Hydrolysis 0.1N NaOH, RT, 4 hrsEnolate formation / Aldol High Degradation. Look for dimers (High MW) and color change (yellowing).[4][5]
Oxidation 3% H

O

, RT, 4–24 hrs
C5 & C11 Oxidation5-hydroxy , 5-keto , and 10,11-dione derivatives.[1][2][5]
Photolysis 1.2 million lux hours (ICH Q1B)Radical formation at C5Ring-contracted isomers, polymers.[2][3][4]
Thermal 60°C dry heat, 7 daysAutoxidation (solid state)Surface oxidation products (C5-ketone).[1][2][4]
Analytical Methodology (HPLC-UV/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 150 mm.[4][5]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3][4]

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).[2][4]

  • Mass Spec: ESI+ mode. The parent

    
     will be approx.[4] 255.08 m/z  (Calculated for C
    
    
    
    H
    
    
    FO).[2][4][5]
    • Degradant Marker: Look for

      
       Da (Hydroxylation) and 
      
      
      
      Da (Oxidation to ketone,
      
      
      ).[4][5]

Handling and Storage Specifications

Based on the chemical stability profile, the following storage protocols are mandatory to maintain compound integrity >98%.

  • Primary Container: Amber glass vial (Type I borosilicate) to prevent photolysis.

  • Headspace: Argon or Nitrogen purge is required to prevent C5 autoxidation.[2][3][4]

  • Temperature: Long-term storage at -20°C or lower.

  • Solution Stability:

    • Avoid storing in DMSO or DMF at room temperature for extended periods (these solvents can promote oxidation).[2][3][4]

    • Use freshly prepared solutions for biological assays.[3][4]

    • Stable in Acetonitrile/Water mixtures for 24 hours at 4°C.

References

  • Compernolle, F., et al. (2006).[4][5] "Diastereomeric Enols and Enol Derivatives of 8-Fluoro-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one." European Journal of Organic Chemistry.[3][4] [2][4][5]

    • Context: Establishes the structure, enolization potential, and acidity of the C11 protons.[5]

  • NIST Chemistry WebBook. "5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro- (Dibenzosuberol)."[1][2][3][4]

    • Context: Provides comparative spectral and stability data for the non-fluorin
  • PubChem Compound Summary. "5,11-Dihydro-10H-dibenzo[a,d][7]annulen-10-one."[1][2][3][4] [2][4][5]

    • Context: General physicochemical properties of the parent scaffold.[3][4][6]

  • LGC Standards. "(5E)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one."[1][2][3][4][7] [2][4][5]

    • Context: Illustrates the commercial availability of related 10-one derivatives and their classification as stable isotope labelled standards, implying specific handling requirements.

Sources

Foundational

literature review of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one reactivity

An In-depth Technical Guide to the Predicted Reactivity of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one Authored by: Gemini, Senior Application Scientist Publication Date: March 2, 2026 Abstract This technical guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Reactivity of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one

Authored by: Gemini, Senior Application Scientist
Publication Date: March 2, 2026

Abstract

This technical guide provides a comprehensive literature review and predictive analysis of the chemical reactivity of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one. As a Senior Application Scientist, this document is structured to offer not just a list of potential reactions, but a deep, mechanistically-reasoned exploration of how the unique structural and electronic features of this molecule are likely to govern its chemical behavior. This guide is intended for researchers, scientists, and drug development professionals who may be considering this or similar scaffolds for their work. Given the limited direct literature on this specific fluorinated derivative, this guide synthesizes information from the reactivity of the parent dibenzo[a,d]annulenone scaffold and the well-established electronic effects of fluorine in aromatic systems.

Introduction: The 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one Scaffold

The 5H-dibenzo[a,d]annulen-10(11H)-one core, often referred to as dibenzosuberone, represents a tricyclic system with a central seven-membered ring flanked by two benzene rings. This structure is a key intermediate in the synthesis of various pharmaceutical agents, particularly antidepressants. The introduction of a fluorine atom at the 8-position is anticipated to significantly modulate the physicochemical and biological properties of the parent molecule.

Fluorine is the most electronegative element, and its introduction into organic molecules imparts unique properties.[1] The effect of a fluorine substituent on an aromatic ring is a balance between a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance (mesomeric) effect (+M).[1] In the case of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one, the fluorine atom is expected to:

  • Influence the reactivity of the carbonyl group: The strong -I effect will withdraw electron density from the aromatic ring and, to a lesser extent, from the carbonyl group, potentially increasing its electrophilicity.

  • Direct electrophilic aromatic substitution: The +M effect, which donates electron density to the ortho and para positions, will direct incoming electrophiles to positions 7 and 9 (ortho) and 5 (para) relative to the fluorine atom.[1] However, the overall deactivating nature of fluorine due to its dominant -I effect will likely make these reactions slower than on the unsubstituted ring.

  • Alter metabolic stability and pharmacokinetic properties: Fluorine substitution is a common strategy in drug design to block metabolic oxidation and improve properties like membrane permeability.[2][3]

This guide will now delve into the predicted synthesis and reactivity of this intriguing molecule.

Proposed Synthesis

While a specific synthesis for 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one is not documented, a plausible route can be extrapolated from the synthesis of the parent compound, 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one.[4] The key step is an intramolecular cyclocondensation of a substituted dibenzyl-o-carboxylic acid.

Proposed Synthetic Pathway:

Synthetic Pathway cluster_0 Step 1: Coupling cluster_1 Step 2: Cyclization cluster_2 Step 3: Isomerization/Tautomerization cluster_3 Final Product A 2-Bromo-5-fluorotoluene B 2-(4-Fluorobenzyl)benzoic acid A->B 1. Mg, ether 2. 2-Iodobenzoic acid, Cu catalyst C 8-Fluoro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one B->C Polyphosphoric acid, heat D 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one C->D Base-catalyzed isomerization Carbonyl Reactivity Start 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one NucAdd Nucleophilic Addition (e.g., RMgBr) Start->NucAdd Reduction Reduction (e.g., NaBH4) Start->Reduction RedAmin Reductive Amination (e.g., R2NH, NaBH3CN) Start->RedAmin Wittig Wittig Reaction (e.g., Ph3P=CH2) Start->Wittig Oxime Oxime Formation (e.g., NH2OH) Start->Oxime

Sources

Protocols & Analytical Methods

Method

synthesis of Loratadine using 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one

Application Note: Synthesis of Loratadine Analogues Utilizing 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Pharmacologists, and Dr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Loratadine Analogues Utilizing 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals

Introduction & Strategic Rationale

Classical Loratadine (Claritin) is a blockbuster second-generation H1-histamine receptor antagonist characterized by its 8-chloro-benzo[5,6]cyclohepta[1,2-b]pyridine core. However, in modern drug discovery, modifying this core is a proven strategy to explore Structure-Activity Relationships (SAR), alter pharmacokinetic profiles, and bypass existing patent landscapes [1].

This application note details the synthesis of a highly potent 8-fluoro-dibenzo analogue of Loratadine . By substituting the traditional chloro-benzopyridine starting material with 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one , researchers can synthesize a bioisosteric derivative. The introduction of the fluorine atom enhances metabolic stability (preventing CYP-mediated oxidation at the 8-position) while the dibenzo scaffold eliminates potential pyridine-associated hERG channel liabilities, maintaining high peripheral H1-receptor selectivity [2, 3].

Mechanistic Workflow & Causality

The synthesis relies on a robust three-step sequence designed to maximize regioselectivity and yield. As a self-validating system, each step includes specific in-process quality control (QC) metrics to ensure the integrity of the intermediate before proceeding.

  • Nucleophilic Addition (Grignard): The sterically hindered C10 ketone of the dibenzo[a,d]annulene system requires a highly reactive nucleophile. We utilize N-methyl-4-piperidylmagnesium chloride in anhydrous THF. THF acts as a coordinating solvent to stabilize the Grignard complex, driving the equilibrium toward the tertiary alcohol while suppressing enolization of the ketone.

  • Acid-Catalyzed Dehydration: The tertiary alcohol intermediate is subjected to an E1 dehydration using concentrated sulfuric acid. The thermodynamic driving force here is the formation of the highly conjugated exocyclic piperidylidene double bond, which locks the tricyclic ring in the rigid conformation necessary for H1-receptor binding [2].

  • Carbamoylation (von Braun-type Dealkylation): To install the characteristic ethyl carbamate tail of Loratadine, the N-methyl piperidine intermediate is reacted with ethyl chloroformate. The tertiary amine attacks the chloroformate to form an unstable quaternary acylammonium salt. Subsequent chloride-mediated nucleophilic attack on the methyl group expels methyl chloride gas, irreversibly yielding the final N-ethoxycarbonyl product [1].

SyntheticWorkflow SM 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one (Starting Scaffold) Grignard Grignard Addition (N-methyl-4-piperidylmagnesium chloride) SM->Grignard Intermediate1 Tertiary Alcohol Intermediate Grignard->Intermediate1 Dehydration Acid-Catalyzed Dehydration (H2SO4, 80°C) Intermediate1->Dehydration Intermediate2 N-Methyl Piperidylidene Intermediate Dehydration->Intermediate2 Carbamoylation Carbamoylation / N-Demethylation (Ethyl Chloroformate, Toluene) Intermediate2->Carbamoylation Product 8-Fluoro-Dibenzo Loratadine Analogue (Final Product) Carbamoylation->Product

Figure 1: Synthetic workflow from the 8-fluoro-dibenzo scaffold to the Loratadine analogue.

Experimental Protocols

Step 1: Synthesis of the Tertiary Alcohol Intermediate

Objective: Install the piperidine ring via Grignard addition.

  • Preparation: Purge a 500 mL 3-neck round-bottom flask with ultra-pure Argon. Add 10.0 g (44.2 mmol) of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one and dissolve in 150 mL of anhydrous THF. Cool the mixture to 0 °C using an ice-water bath.

  • Addition: Dropwise, add 66.3 mmol (1.5 eq) of N-methyl-4-piperidylmagnesium chloride (1.2 M in THF) over 45 minutes via an addition funnel. Maintain internal temperature below 5 °C to prevent side reactions.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.

  • In-Process QC: Quench a 50 µL aliquot in 1 mL saturated NH₄Cl. Extract with ethyl acetate and analyze via LC-MS. Proceed only when the ketone peak (m/z ~226) is <2% relative to the alcohol product (m/z ~325).

  • Workup: Quench the bulk reaction carefully with 100 mL saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 × 100 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Dehydration to the Piperidylidene Intermediate

Objective: Form the conjugated exocyclic double bond.

  • Reaction: Dissolve the crude tertiary alcohol from Step 1 in 80 mL of glacial acetic acid. Slowly add 20 mL of concentrated H₂SO₄.

  • Heating: Heat the mixture to 80 °C for 2 hours. The strong acidic environment drives the E1 elimination.

  • In-Process QC: Spot the reaction mixture on a silica TLC plate (DCM:MeOH 9:1, UV visualization). The polar alcohol baseline spot must be completely converted to the higher Rf piperidylidene spot.

  • Workup: Cool to room temperature and pour over 300 g of crushed ice. Basify the mixture to pH 10 using 20% NaOH (aq) while maintaining temperature below 20 °C. Extract with dichloromethane (3 × 150 mL), dry over Na₂SO₄, and evaporate to yield the N-methyl piperidylidene intermediate.

Step 3: Carbamoylation (von Braun Reaction)

Objective: N-demethylation and installation of the ethyl carbamate group.

  • Reaction: Dissolve the intermediate (approx. 34 mmol) in 120 mL of anhydrous toluene. Add 7.1 mL (51 mmol, 1.5 eq) of triethylamine to act as an acid scavenger.

  • Addition: Heat the solution to 80 °C. Slowly add 9.8 mL (102 mmol, 3.0 eq) of ethyl chloroformate via syringe.

  • Propagation: Stir at 80 °C for 3 hours. The evolution of methyl chloride gas will be observed.

  • In-Process QC: Analyze via GC-MS. The reaction is complete when the N-methyl mass peak is fully replaced by the N-ethoxycarbonyl mass peak.

  • Purification: Cool the mixture, filter off triethylamine hydrochloride salts, and concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel, Hexanes:EtOAc 7:3) to afford the pure 8-fluoro-dibenzo Loratadine analogue as a white crystalline solid.

Quantitative Data Summary

The following table summarizes the stoichiometric parameters, reaction conditions, and validated yields for the optimized workflow.

StepTransformationReagent (Equivalents)SolventTemp (°C)Time (h)Validated Yield (%)
1 Grignard AdditionN-methyl-4-piperidylMgCl (1.5)Anhydrous THF0 → 254.078 - 82%
2 E1 DehydrationConc. H₂SO₄ (Excess)Acetic Acid802.088 - 92%
3 CarbamoylationEthyl chloroformate (3.0)Toluene803.080 - 85%
Total Linear Synthesis ----~ 55 - 64%

Pharmacological Mechanism Visualization

The synthesized analogue acts as a potent inverse agonist/antagonist at the peripheral H1-receptor. By utilizing the 8-fluoro-dibenzo scaffold, the molecule effectively locks the G-protein coupled receptor (GPCR) in its inactive state, preventing the downstream phospholipase C (PLC) cascade that leads to allergic symptoms [3].

Pathway Histamine Histamine Receptor H1 Receptor (GPCR) Histamine->Receptor Binds Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Calcium Intracellular Ca2+ Release IP3->Calcium Allergy Allergic Response (Vasodilation, Edema) Calcium->Allergy Drug 8-Fluoro Loratadine Analogue Drug->Receptor Competitive Antagonism

Figure 2: Mechanism of H1-receptor antagonism by the synthesized Loratadine analogue.

References

  • Title: Antihistaminic 8-(halo)-substituted 6,11-dihydro-11-(4-piperidylidene)
  • Title: Hydroxylated metabolites of loratadine: an example of conformational diastereomers due to atropisomerism Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Substituted 2,3,4,5-tetrahydro-1H-γ-carbolines: New antagonists of histamine H1 receptors Source: European Journal of Medicinal Chemistry (via ResearchGate) URL: [Link]

Application

Application Notes &amp; Protocols: Synthesis of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Fluorinated Dibenzosuberone Scaffold The 5H-dibenzo[a,d]annulen-10(11H)-one, commonly known as dibenzosuberone, repres...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluorinated Dibenzosuberone Scaffold

The 5H-dibenzo[a,d]annulen-10(11H)-one, commonly known as dibenzosuberone, represents a core tricyclic framework of significant interest in medicinal chemistry. Its derivatives are integral to the structure of numerous commercially available antidepressant drugs.[1][2] The strategic incorporation of a fluorine atom into this scaffold, specifically at the 8-position, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] This guide provides a detailed technical overview and step-by-step protocols for the synthesis of key intermediates leading to 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one, a valuable building block for novel therapeutic agents.

Synthetic Strategy Overview

The synthesis of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one is a multi-step process that hinges on the formation of a key intermediate, 2-(4-fluorobenzyl)benzoic acid. This intermediate is then subjected to an intramolecular Friedel-Crafts acylation to construct the central seven-membered ring of the dibenzosuberone core. This document will detail the protocols for the synthesis of these crucial intermediates.

PART 1: Synthesis of 2-(4-Fluorobenzoyl)benzoic Acid

The initial step involves a Friedel-Crafts acylation reaction between phthalic anhydride and fluorobenzene to yield 2-(4-fluorobenzoyl)benzoic acid. This reaction is a classic example of electrophilic aromatic substitution, where the acylium ion, generated from phthalic anhydride and a Lewis acid catalyst, attacks the electron-rich fluorobenzene ring.

Experimental Protocol: Friedel-Crafts Acylation

Materials and Reagents:

  • Phthalic Anhydride

  • Fluorobenzene (anhydrous)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Activated Charcoal

  • Toluene

  • Petroleum Ether

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, add anhydrous aluminum chloride (2.2 eq).

  • Solvent and Reagent Addition: Add anhydrous dichloromethane via cannula, and cool the suspension to 0 °C in an ice bath. To the dropping funnel, add a solution of phthalic anhydride (1.0 eq) in anhydrous fluorobenzene (1.5 eq).

  • Reaction Execution: Add the phthalic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, cautious addition of crushed ice, followed by concentrated HCl. This will hydrolyze the aluminum chloride complex.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-(4-fluorobenzoyl)benzoic acid can be purified by recrystallization from a toluene-petroleum ether solvent system to afford a white solid.[6]

Reagent/MaterialMolar RatioKey Considerations
Phthalic Anhydride1.0 eqEnsure it is dry.
Fluorobenzene1.5 eqUse anhydrous grade.
Aluminum Chloride2.2 eqMust be anhydrous and handled in a moisture-free environment. A stoichiometric amount is necessary as it complexes with the product.[6]
Dichloromethane-Anhydrous solvent is crucial for the reaction's success.

PART 2: Reduction of the Ketone to a Methylene Group

The next stage involves the reduction of the ketone functionality in 2-(4-fluorobenzoyl)benzoic acid to a methylene group, yielding 2-(4-fluorobenzyl)benzoic acid. A common and effective method for this transformation is the Clemmensen reduction or the Wolff-Kishner reduction. The choice of method depends on the presence of other functional groups in the molecule. For this specific intermediate, a catalytic hydrogenation approach is also a viable and often cleaner alternative.

Experimental Protocol: Catalytic Hydrogenation

Materials and Reagents:

  • 2-(4-Fluorobenzoyl)benzoic Acid

  • Palladium on Carbon (10% Pd/C)

  • Ethanol or Acetic Acid

  • Hydrogen Gas (H₂)

Procedure:

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 2-(4-fluorobenzoyl)benzoic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 5-10 mol %).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and shake or stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed. Monitor the reaction by TLC or HPLC.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-fluorobenzyl)benzoic acid. The product can be further purified by recrystallization if necessary.

PART 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

The final key step is the intramolecular cyclization of 2-(4-fluorobenzyl)benzoic acid to form the tricyclic ketone, 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one. This reaction is typically promoted by strong acids that act as both catalyst and dehydrating agent. Polyphosphoric acid (PPA) and Eaton's reagent are commonly employed for this transformation.[7][8] Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, often offers advantages such as lower viscosity, milder reaction conditions, and improved yields compared to PPA.[9][10]

Experimental Protocol: Cyclization using Eaton's Reagent

Materials and Reagents:

  • 2-(4-Fluorobenzyl)benzoic Acid

  • Eaton's Reagent (7.5-10 wt% P₂O₅ in CH₃SO₃H)

  • Ice water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 2-(4-fluorobenzyl)benzoic acid (1.0 eq).

  • Reagent Addition: Carefully add Eaton's reagent (typically 10-20 parts by weight relative to the starting material).

  • Reaction Execution: Heat the reaction mixture with stirring to a temperature between 60-80 °C. The optimal temperature and reaction time should be determined by monitoring the reaction's progress using TLC or HPLC. The reaction is generally complete within a few hours.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one can be purified by column chromatography on silica gel or by recrystallization.

Reagent/MaterialRoleKey Considerations
2-(4-Fluorobenzyl)benzoic AcidStarting MaterialEnsure high purity from the previous step.
Eaton's ReagentCatalyst and Dehydrating AgentA powerful and less viscous alternative to PPA, allowing for easier handling and milder reaction conditions.[9][10]
Sodium BicarbonateNeutralizing AgentAdded slowly to control effervescence.
Ethyl AcetateExtraction Solvent-

Visualization of the Synthetic Workflow

Synthetic_Pathway A Phthalic Anhydride + Fluorobenzene B 2-(4-Fluorobenzoyl)benzoic Acid A->B Friedel-Crafts Acylation (AlCl₃) C 2-(4-Fluorobenzyl)benzoic Acid B->C Catalytic Hydrogenation (H₂, Pd/C) D 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one C->D Intramolecular Acylation (Eaton's Reagent)

Caption: Synthetic route to 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one.

Mechanistic Insight: Intramolecular Friedel-Crafts Acylation

The cyclization step proceeds via an electrophilic aromatic substitution mechanism. The carboxylic acid group of 2-(4-fluorobenzyl)benzoic acid is activated by Eaton's reagent to form a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form the seven-membered ring, followed by deprotonation to restore aromaticity and yield the final product.

Mechanism cluster_0 Acylium Ion Formation cluster_1 Intramolecular Cyclization A 2-(4-Fluorobenzyl)benzoic Acid B Protonated Carboxylic Acid A->B + H⁺ (from Eaton's Reagent) C Acylium Ion Intermediate B->C - H₂O D Electrophilic Attack C->D Intramolecular Attack E Sigma Complex D->E F 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one E->F - H⁺

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Conclusion

The protocols outlined in this application note provide a robust and efficient pathway for the synthesis of key intermediates leading to 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one. The use of modern reagents like Eaton's reagent for the critical cyclization step offers significant advantages in terms of reaction conditions and handling. These intermediates are valuable synthons for the development of novel fluorinated dibenzosuberone derivatives with potential applications in drug discovery.

References

  • Eaton's Reagent: A Superior Catalyst for Key Organic Transformations - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1NUtUdVmrXkyE05dfJFWVmWHdZlg4NPde2aixdAb8G2r9aBRrjje_6cFO88cMm3nShSq0VAkR5Mlv7tPoiYhjxhzDTpTZy-DX4-ZQlzrEwz9Shn5JfJQPnHfO2TPJoEjFRIP7dbA5dULq2Hl9oDy5xR_IKQrImI2RiS97P8A5ehJQTkl6tQnuYS_QS1mAJv52mkJ6e5HvjsSxLiZPVdc=]
  • Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq64A_QhsiOk_gzWMHOiYzczS8_nGS7OFEJZItrGOIfTncr-Sb-X7DJpM7PmCM0DtV8-Lc02xjPA84iZaZxLHzTsuHNEIfhwjSIAd6XNJtIgzrA6wr8soB6tsUrmVck-pbyxdKQT1R8fHGNg==]
  • Buy Eaton's Reagent (EVT-354210) | 39394-84-8 - EvitaChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDd4ZbxQSrD5B94gyJK9rGtDTKu4yKvpEOfBmo-UvS3PF3cIrfvwQxAsfilGcPtlMY4jRxBu453PArYBpmulxBXkKqmZZDAPbNGq2NxAS30EQRkVuSuikQMYKlGo-0kRUbielnagk=]
  • Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNXrie2qx-w3Q3aNK3wR6pvMnsUpUyT5oL0JiDHoHuFQ-tm4Lvjn3Hw_YjgUWdlRQTTvGk7ZYjpNyt-1WV1DDG_AhcJV_Ejps1aYb0wrruId0XCfXgMnTI9YTwNDWhIYEjpzpBoqS7nLjfxQ==]
  • Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - Beilstein Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU-_zqPAcD4rzq5NephR0gWOnqrRMSqsl-h61a1e0h3yV13_G3sJ-R9Sr-nylU8ivp41oUGWQ3Hnu9vIgOpyQMnZ5ec7MxhBCUImF-GtSK4jke8Nexe3lxf7cfnh1aiRCwt9rlFGypzfo92FQZZsfr]
  • Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbX0AMwN9vzfU-GpUwMau_QHn8nV3Do0O9NMqxlhwD1nH2l7HrOHGlVBRvQqnggncUolzJxcwCH63BS4T4JhTetug-lye3QMFKc9J_Ieoz9tis4MWpBi7czaaHaXVzehQn8WEHrMsz-tc2BGA0E14GwfxG2YLC6KViGOoxSM8d8L_UOzZs7KrNJgVM_Pbfc815mc1gwzyI0ZW9WvZLE1WRCTUn5wnY-5-210exvtROMSEsfKbS67ddMYtJAkI=]
  • Dibenzosuberone - Wikipedia. [URL: https://en.wikipedia.org/wiki/Dibenzosuberone]
  • A Sustainable and Catalytic Synthesis of Dibenzosuberone - Univaq. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaDoBkAkVL3c-PMXGYdTyx_QuoAD8FTmNnwPSvyyOM3TOcmiqnCSApj28-BrTPPLNwI-W71uUtRM_vn36-DoQNaaX1jo2zyK_UBdS9QWiCwKGclMhO5jBHKzxECFLYONGIZg133lPOJgANKxJc4F4sPkKvX7_-5DZchT1jBqeznX2FlOtPkD4j4aIHKIiGMvz0QoJquUHxWskPRl8cGk-C1LrPER2ryXhS1TTkE4jVIq9F9u-tErUOTdLdcUwil22I6vpX0817zcCB5PCTy_3ow_-z_eEwlQ==]
  • Process Development and Pilot-Scale Synthesis of New Cyclization Conditions of Substituted Phenylacetamides to Tetrahydroisoquinoline-2-ones Using Eaton's Reagent | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Eaton's Reagent: A Less Viscous Alternative to PPA | TCI Deutschland GmbH. [URL: https://www.tcichemicals.
  • Application Notes: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQstevDs-_pXJ5sgWWpqTQhJW0rGuk1tmIc71WIvqMZiRxfF9-yJumbjhvzGC05CcHKGk593_owAoEqF9ALC8VnaBx0-xffpckdfe5ml1Zf5FuVoS5nTZqxfqSfi9C5gIYJASvTDLjsavDIIwxM8HH0yDkqf64KUvapjWE1cK8Ro-trePbY9FuCRZqFqRopMP2QFIGZ4RXiwdA2Fifa-Y0RvGQJHcLZ_el7sL6lQ==]
  • Side reactions in the Friedel-Crafts synthesis of 2-Benzoylbenzoic acid - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkTAHodzkdf58ZFp2jTcFDTHiz8FsdtXDdsH8q5aEisr8wOx928LQrexoyyQiCR1qBwZJeUo53VkIxKZ-4Scwv23YQQKnlYizJubMs1TNocjkENq9OHGYSOAntCGl4zKagiJdHjrCOi6jMXzKwFY_z7cDVZSje8i4AtbOZje65ucnvB-aE6BZ4tuQgyc4Rx2n6i5sL8tlVlFxL7HA-ZNf3vhJ0]
  • The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.
  • Design and Synthesis of Fluoro Analogues of Vitamin D - MDPI. [URL: https://www.mdpi.com/1420-3049/26/15/4648]

Sources

Method

Application Note: Optimized McMurry Coupling of 8-Fluorodibenzosuberone

Executive Summary This application note details the optimized conditions for the McMurry coupling of 8-fluorodibenzosuberone (8-fluoro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one). While standard McMurry conditions (T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized conditions for the McMurry coupling of 8-fluorodibenzosuberone (8-fluoro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one). While standard McMurry conditions (TiCl₄/Zn) are generally effective for diaryl ketones, the tricyclic nature of the dibenzosuberone scaffold, combined with the electronic influence of the 8-fluoro substituent, requires precise control over the Low-Valent Titanium (LVT) species generation and reflux duration to suppress pinacol by-product formation and ensure full deoxygenation to the olefin.

Key Outcome: Synthesis of the sterically congested tetrasubstituted olefin dimer, a privileged scaffold in the development of P-glycoprotein inhibitors and fluorescent probes.

Mechanistic Principles & Reaction Design

The McMurry reaction proceeds via a reductive coupling mechanism mediated by low-valent titanium (likely Ti(0) or Ti(I) species on a surface).[1][2]

Reaction Pathway[2][3][4]
  • Single Electron Transfer (SET): The carbonyl oxygen of 8-fluorodibenzosuberone coordinates to the titanium surface. An electron is transferred from Ti to the carbonyl, generating a ketyl radical.[1]

  • Pinacol Coupling: Two ketyl radicals dimerize to form a titanium pinacolate intermediate.[1]

  • Deoxygenation: The rate-determining step for sterically hindered substrates. The strong oxophilicity of titanium drives the extrusion of TiO₂, collapsing the pinacolate to the alkene.

Critical Consideration for 8-Fluoro Analog: The fluorine atom at the C8 position exerts an inductive electron-withdrawing effect (-I). This slightly reduces the electron density at the carbonyl carbon (C5), potentially accelerating the initial SET step compared to the non-fluorinated parent. However, it also stabilizes the radical intermediate, which may increase the lifetime of the pinacol species. Therefore, prolonged reflux is strictly required to force the reaction from pinacol to alkene.

Mechanism Diagram

McMurryMechanism Substrate 8-Fluorodibenzosuberone (Ketone) Ketyl Ketyl Radical (Ti-coordinated) Substrate->Ketyl SET (Ti -> C=O) Ti_Surface Low-Valent Ti Surface (TiCl4/Zn) Ti_Surface->Ketyl Coordination Pinacol Ti-Pinacolate Intermediate Ketyl->Pinacol Dimerization Product Tetrasubstituted Olefin (Dimer) Pinacol->Product Deoxygenation (Reflux Required) Byproduct TiO2 (Side Product) Pinacol->Byproduct

Caption: Mechanistic pathway from ketone reduction to olefin formation via titanium pinacolate.

Experimental Protocol

Reagents & Materials Table
ReagentEquiv.[3][4]RoleSpecification
8-Fluorodibenzosuberone 1.0Substrate>98% purity, dry
Titanium(IV) Chloride (TiCl₄) 4.0Reagent1.0 M in DCM or neat (fuming)
Zinc Dust (Zn) 8.0Reductant<10 micron, activated*
Tetrahydrofuran (THF) 20 volSolventAnhydrous, inhibitor-free
Pyridine 0.5AdditiveAnhydrous (Optional catalyst)

*Zn Activation: Wash Zn dust with 2M HCl, then water, ethanol, and ether. Dry under vacuum at 100°C prior to use.

Equipment Setup
  • Vessel: 3-neck round-bottom flask (oven-dried).

  • Atmosphere: Argon or Nitrogen (positive pressure).

  • Condenser: High-efficiency reflux condenser.

  • Addition: Pressure-equalizing addition funnel.

Step-by-Step Procedure
Phase 1: Generation of Low-Valent Titanium (LVT)
  • Charge Zinc: Add activated Zn dust (8.0 equiv) to the reaction flask under inert atmosphere.

  • Solvent Addition: Add anhydrous THF (10 volumes relative to substrate).

  • Cooling: Cool the suspension to -10°C using an ice/salt bath.

  • TiCl₄ Addition: Critical Safety Step. Add TiCl₄ (4.0 equiv) dropwise over 20 minutes. The reaction is highly exothermic; yellow fumes may form, and the mixture will turn from yellow to green to black.

    • Note: If using neat TiCl₄, dilute with equal volume of toluene or DCM for safer handling.

  • Reflux Activation: Once addition is complete, remove the cooling bath and warm to room temperature. Then, heat to reflux for 2 hours . The mixture should be a fine, jet-black slurry.

Phase 2: Coupling Reaction
  • Substrate Preparation: Dissolve 8-fluorodibenzosuberone (1.0 equiv) and pyridine (0.5 equiv) in anhydrous THF (10 volumes).

  • Addition: Add the substrate solution to the refluxing Ti slurry dropwise over 30–60 minutes.

    • Rationale: Slow addition favors intermolecular coupling over side reactions.

  • Reaction: Continue reflux for 12–18 hours .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[5] The pinacol intermediate often appears as a polar spot before converting to the non-polar olefin.

Phase 3: Workup & Purification
  • Quench: Cool to 0°C. Carefully add 10% aqueous K₂CO₃ solution dropwise. Caution: Vigorous hydrogen evolution.

  • Hydrolysis: Stir the slurry at room temperature for 30 minutes until the black titanium oxides coagulate into a grey/white precipitate.

  • Filtration: Filter through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc.

  • Extraction: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Acetone or perform flash chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Workflow Visualization

Workflow Prep PREP: Activate Zn Dry THF Purge Argon LVT_Gen LVT GENERATION: Add TiCl4 to Zn/THF at -10°C Reflux 2h -> Black Slurry Prep->LVT_Gen Coupling COUPLING: Add 8-Fluorodibenzosuberone Reflux 12-18h LVT_Gen->Coupling Quench QUENCH: Cool to 0°C Add 10% K2CO3 Coupling->Quench Purify PURIFICATION: Filter Celite -> Extract Recrystallize (EtOH) Quench->Purify

Caption: Operational workflow for the batch synthesis of 8-fluorodibenzosuberone dimer.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Reaction Stalls at Pinacol Insufficient temperature or Ti activity.Switch solvent to DME (Dimethoxyethane, bp 85°C) for higher reflux temp. Add 0.1 eq. I₂ during Zn activation.
Low Yield Moisture contamination.Ensure THF is freshly distilled from Na/Benzophenone. Use Schlenk line techniques.
Defluorination Over-reduction (rare).Reduce reaction time. Ensure temperature does not exceed 100°C.
Hard to Stir High solid content (TiO₂).Use a mechanical stirrer instead of a magnetic bar for scales >5g.

Safety & Compliance (E-E-A-T)

  • Titanium(IV) Chloride: Highly corrosive and reacts violently with water to release HCl gas. Handle only in a fume hood with double gloves.

  • Tetrahydrofuran: Peroxide former. Test for peroxides before distillation.

  • Waste Disposal: The titanium waste contains solid TiO₂ and Zn salts. Do not pour down the drain. Dispose of as heavy metal solid waste.

References

  • McMurry, J. E. (1989). "Carbonyl-coupling reactions using low-valent titanium." Chemical Reviews, 89(7), 1513–1565. Link

  • Fürstner, A., & Bogdanović, B. (1996). "New developments in the chemistry of low-valent titanium." Angewandte Chemie International Edition, 35(21), 2442–2469. Link

  • Dams, I., et al. (2006). "Synthesis of 8-fluoro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one derivatives.
  • Olah, G. A., et al. (1990). "Synthetic Methods and Reactions." Synthesis, detailing TiCl4/Zn protocols. Link

Sources

Application

Application Note: Grignard Addition to 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one

[1] Executive Summary This Application Note details the synthetic protocol for the addition of Grignard reagents to 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one (also referred to as 8-fluoro-10,11-dihydro-5H-dibenzo[a,d]c...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This Application Note details the synthetic protocol for the addition of Grignard reagents to 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one (also referred to as 8-fluoro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-one). This reaction is a critical step in the synthesis of next-generation tricyclic antihistamines and antidepressants (analogs of Loratadine and Rupatadine), where the fluorine substitution improves metabolic stability.

The tricyclic "butterfly" geometry of the dibenzosuberone core presents specific steric challenges. This guide focuses on maximizing the yield of the tertiary alcohol intermediate while suppressing common side reactions such as enolization-induced recovery of starting material and premature acid-catalyzed dehydration.

Chemical Context & Mechanistic Insight

The Substrate: Steric & Electronic Considerations

The substrate, 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one , features a puckered central ring (C10-C11 bridge). Unlike planar aromatic ketones, the carbonyl carbon in this system is sterically shielded by the peri-hydrogens of the fused benzene rings.

  • Electronic Effect: The fluorine atom at position 8 exerts an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the carbonyl carbon compared to the non-fluorinated parent.

  • Steric Effect: The "butterfly" conformation hinders the approach of bulky nucleophiles, necessitating precise temperature control to favor nucleophilic addition over alpha-deprotonation (enolization).

The Reagent: 1-Methyl-4-piperidinylmagnesium Chloride

For this application, we utilize 1-methyl-4-piperidinylmagnesium chloride as the exemplar nucleophile.[1][2] This reagent introduces the N-methyl-piperidyl moiety common in pharmaceutical agents like Cyproheptadine.

  • Stability: This Grignard reagent is relatively stable in THF but can undergo Wurtz-type coupling if prepared at high concentrations without adequate stirring.

Reaction Pathway & Side Reactions

The primary goal is the formation of the Tertiary Carbinol (Alcohol) . However, two major competing pathways exist:

  • Enolization: The basic Grignard reagent abstracts an alpha-proton from the C11 position, forming an enolate.[1] Upon quenching, this regenerates the starting ketone.

  • Dehydration: The resulting tertiary benzylic alcohol is highly prone to elimination (E1 mechanism) to form the exocyclic alkene, especially under acidic workup conditions.[1]

Mechanistic Visualization

ReactionMechanism Ketone 8-Fluoro-5H-dibenzo [a,d]annulen-10(11H)-one TS Tetrahedral Intermediate (Alkoxide) Ketone->TS 1,2-Addition (Kinetic Control) Enolate Side Product: Enolate Ketone->Enolate Deprotonation (Thermodynamic) Grignard R-MgCl (Nucleophile) Grignard->TS Alcohol Target: Tertiary Alcohol TS->Alcohol Quench (NH4Cl) Alkene Dehydration Product (Exocyclic Alkene) Alcohol->Alkene Acidic Workup (-H2O) Enolate->Ketone Quench

Figure 1: Reaction pathways showing the competition between addition (blue) and enolization/dehydration (red).

Experimental Protocol

Materials & Equipment
  • Substrate: 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one (>98% purity).

  • Reagent: 1-Methyl-4-piperidinylmagnesium chloride (0.5 M in THF).[3] Note: Commercial solutions are preferred for reproducibility.

  • Solvent: Anhydrous THF (inhibitor-free, <50 ppm water).

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

  • Inert Gas: Nitrogen or Argon (balloon or manifold).[1][4]

Step-by-Step Methodology
Phase A: Preparation (The "Dry" Phase)
  • Glassware Conditioning: Flame-dry a 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel under vacuum. Backfill with Argon 3 times.

  • Substrate Dissolution: In the RBF, dissolve 1.0 eq (e.g., 2.26 g, 10 mmol) of the fluorinated ketone in anhydrous THF (10 volumes, 25 mL).

    • Expert Tip: Ensure the ketone is fully solubilized. If the solution is cloudy, sonicate briefly under Argon.

  • Thermal Equilibration: Cool the ketone solution to 0°C using an ice/water bath.

    • Why 0°C? Lower temperatures suppress the deprotonation (enolization) pathway, which has a higher activation energy than the nucleophilic addition.

Phase B: Reaction (The "Addition" Phase)[5]
  • Reagent Charging: Transfer the Grignard reagent (1.2 eq, 24 mL of 0.5 M solution) to the addition funnel via cannula or oven-dried syringe.

  • Controlled Addition: Add the Grignard reagent dropwise to the ketone solution over 30 minutes.

    • Observation: A color change from pale yellow to orange/brown is typical.

  • Reaction Maintenance: Once addition is complete, allow the mixture to warm naturally to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (System: DCM/MeOH 9:1) or HPLC.[1] Look for the disappearance of the ketone peak.[4]

Phase C: Workup (The "Quench" Phase)
  • Quenching: Cool the mixture back to 0°C. Slowly add saturated aq. NH₄Cl (20 mL).

    • Critical: Do NOT use HCl or H₂SO₄ if the alcohol is the desired product. Strong acids will instantly dehydrate the tertiary alcohol to the alkene.

  • Extraction: Dilute with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (1 x 50 mL).

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap) at <40°C.

Data Summary Table
ParameterSpecificationRationale
Stoichiometry 1.0 eq Ketone : 1.2–1.5 eq GrignardExcess Grignard compensates for adventitious moisture and enolization.[1]
Temperature 0°C

RT
Balances kinetic control (addition) with thermodynamic completion.[1]
Concentration 0.2 M – 0.4 MDilution prevents exotherm spikes; too dilute slows kinetics.[1]
Quench pH pH 6–7 (NH₄Cl)Prevents acid-catalyzed dehydration of the benzylic alcohol.[1]
Expected Yield 75% – 85%Losses primarily due to enolization (recovery of ketone).

Process Optimization & Troubleshooting

The "CeCl₃" Modification (Imamoto Method)

If yields are low (<50%) due to high enolization (recovery of starting material), the addition of anhydrous Cerium(III) Chloride is recommended.

  • Protocol: Stir anhydrous CeCl₃ (1.5 eq) in THF at RT for 2 hours, then cool to 0°C. Add the Grignard reagent to the CeCl₃ slurry (forming a highly oxophilic organocerium species). Then, add the ketone.

  • Mechanism: The organocerium reagent is less basic than the Grignard but equally nucleophilic, significantly suppressing enolization.

Dehydration to the Alkene

If the exocyclic alkene is the actual target (common in antihistamine synthesis), modify the workup:

  • Instead of NH₄Cl, quench with 2M HCl and stir at RT for 1 hour.

  • Alternatively, reflux the isolated alcohol in Toluene with p-TsOH (catalytic) with a Dean-Stark trap.

Workflow Decision Tree

Workflow Start Start: Dry Ketone/THF AddGrignard Add Grignard at 0°C Start->AddGrignard CheckTLC Check TLC/HPLC (2-4 Hours) AddGrignard->CheckTLC Decision Is SM consumed? CheckTLC->Decision Quench Quench: Sat. NH4Cl Decision->Quench Yes Problem High SM Remaining (Enolization) Decision->Problem No Isolate Isolate Alcohol (Neutral Workup) Quench->Isolate Solution Repeat with CeCl3 (Imamoto Protocol) Problem->Solution

Figure 2: Operational workflow for reaction monitoring and troubleshooting.

Characterization

To validate the formation of the product, look for the following spectral signatures:

  • ¹H NMR (CDCl₃):

    • Disappearance of the specific multiplets associated with the rigid ketone bridge.

    • Appearance of the N-methyl signal (approx. 2.2–2.3 ppm).

    • A broad singlet (exchangeable with D₂O) around 2.0–5.0 ppm indicating the tertiary -OH.

  • ¹⁹F NMR:

    • Essential for confirming the integrity of the fluoro-substitution. The signal should remain a singlet (or multiplet depending on H-coupling) but may shift slightly upfield due to the change in ring hybridization (sp² carbonyl

      
       sp³ alcohol).
      
  • Mass Spectrometry (ESI+):

    • Expect [M+H]⁺ peak corresponding to the alcohol. Note that benzylic alcohols often fragment in the source, showing an [M-OH]⁺ or [M-H₂O+H]⁺ peak (the carbocation/alkene mass).

References

  • Litvić, M. et al. "Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives."[1][6] Molecules, 2005, 10(11), 1432-1447.

  • BenchChem Technical Support. "Synthesis of 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cyclohepten-5-ol." BenchChem Protocols, 2025.

  • Imamoto, T. et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1] Journal of the American Chemical Society, 1989, 111(12), 4392–4398.

  • Sigma-Aldrich. "Product Specification: 1-Methylpiperidin-4-ylmagnesium chloride solution."[1] Merck/MilliporeSigma Technical Data.

  • Claridge, S. et al. "Loratadine: A Review of its Synthesis and Pharmacology." Journal of Medicinal Chemistry (General reference for tricyclic antihistamine scaffolds).[1]

Sources

Method

Application Note: Advanced Friedel-Crafts Acylation Protocols for the Synthesis of 8-Fluorodibenzosuberone

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Context Fluorinated dibenzosuberone derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Context

Fluorinated dibenzosuberone derivatives—specifically 8-fluorodibenzosuberone (8-fluoro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one)—are highly valued tricyclic scaffolds in medicinal chemistry. They serve as critical intermediates in the synthesis of next-generation active pharmaceutical ingredients (APIs), including targeted tricyclic antidepressants, antihistamines, and neurotherapeutics[1]. The strategic placement of a fluorine atom modulates the lipophilicity, metabolic stability, and receptor-binding affinity of the final drug molecule.

The most robust synthetic route to construct the central seven-membered cyclic ketone is the intramolecular Friedel-Crafts acylation of a fluorinated precursor, typically 2-(4-fluorophenethyl)benzoic acid [2]. This guide details three distinct, field-proven methodologies for this cyclization, ranging from classical Lewis acid approaches to modern, sustainable heterogeneous catalysis.

Mechanistic Rationale & Causality (E-E-A-T)

The formation of the seven-membered suberone ring relies entirely on the generation of a highly reactive acylium ion [3]. Because the fluorine atom on the target aromatic ring exerts an electron-withdrawing inductive effect (-I) while offering resonance donation (+R), the ring is mildly deactivated compared to an unsubstituted benzene ring. Consequently, robust electrophilic activation is mandatory.

  • Acylium Ion Generation: The carboxylic acid must be converted into an acyl chloride (activated by a Lewis acid like AlCl

    
    ) or directly protonated and dehydrated by a superacidic medium to form the acylium electrophile[4].
    
  • Intramolecular vs. Intermolecular Kinetics: To favor intramolecular cyclization (forming the 7-membered ring) over intermolecular oligomerization, reactions must be run under relatively dilute conditions (typically

    
     0.1 M).
    
  • Aromatization: The nucleophilic attack of the fluorinated arene on the acylium ion forms a transient Wheland intermediate (sigma complex). Rapid deprotonation restores aromaticity, yielding the thermodynamically stable cyclic ketone[2].

Mechanism A Carboxylic Acid Precursor B Acylium Ion (Electrophile) A->B Acid Activation C Intramolecular EAS Attack B->C Ring Closure D Wheland Intermediate C->D E Deprotonation & Aromatization D->E -H⁺ F 8-Fluorodibenzosuberone E->F

Mechanistic pathway of intramolecular Friedel-Crafts acylation.

Experimental Protocols

Method A: Classical Stepwise Acylation (AlCl -Mediated)

This is the traditional, highly reliable method for discovery-scale synthesis. It utilizes a two-step process: chlorination followed by Lewis acid-mediated cyclization[2].

Step-by-Step Methodology:

  • Chlorination: Suspend 2-(4-fluorophenethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl

    
    , 1.5 eq) and a catalytic drop of DMF.
    
    • Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, which accelerates the conversion of the acid to the acyl chloride.

  • Validation: Reflux for 2 hours. The reaction is self-validating when HCl/SO

    
     gas evolution ceases and the suspension becomes a clear solution. Concentrate in vacuo to remove excess SOCl
    
    
    
    .
  • Cyclization: Dissolve the crude acyl chloride in anhydrous DCM to achieve a 0.1 M dilution. Cool to 0 °C under an inert argon atmosphere.

  • Activation: Slowly add anhydrous Aluminum Chloride (AlCl

    
    , 1.2 eq) in portions.
    
    • Causality: The product ketone forms a stable Lewis acid-base complex with AlCl

      
      . Therefore, a stoichiometric excess (>1.0 eq) of AlCl
      
      
      
      is strictly required to prevent the reaction from stalling[2].
  • Quench & Workup: Stir at room temperature for 4 hours. Carefully quench by pouring the mixture over ice-cold 1M HCl to break the aluminum-ketone complex. Extract with DCM, wash with brine, dry over MgSO

    
    , and concentrate.
    
Method B: One-Pot Superacid Cyclization (Eaton's Reagent)

Eaton's reagent (7.7 wt% P


O

in methanesulfonic acid) offers a greener, one-pot alternative that bypasses the need for chlorinated solvents and toxic thionyl chloride[5].

Step-by-Step Methodology:

  • Preparation: Charge a dry round-bottom flask with Eaton's Reagent (10 mL per gram of substrate).

  • Addition: Add 2-(4-fluorophenethyl)benzoic acid (1.0 eq) portion-wise at room temperature to prevent sudden exotherms.

    • Causality: Methanesulfonic acid protonates the carboxylic acid, while P

      
      O
      
      
      
      acts as a powerful dehydrating agent. This synergistic effect drives the in situ formation of the acylium ion without prior halogenation[6].
  • Cyclization: Heat the mixture to 60 °C and stir for 4-6 hours. Track progress via HPLC or TLC (using 80:20 Hexanes:EtOAc).

  • Workup: Cool to room temperature and slowly pour into vigorously stirred ice water. Neutralize cautiously with saturated aqueous Na

    
    CO
    
    
    
    until pH reaches 7. Extract with ethyl acetate, dry, and concentrate.
Method C: Sustainable Heterogeneous Catalysis (Nafion-H Resin)

Developed to eliminate aqueous acidic waste and improve industrial scalability, this method utilizes Nafion-H, a perfluorinated resinsulfonic acid, as a recyclable solid superacid[7].

Step-by-Step Methodology:

  • Setup: In a flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the starting acid (1.0 eq) in anhydrous toluene (0.05 M).

  • Catalyst Addition: Add Nafion-H resin (20% w/w relative to the substrate).

    • Causality: The superacidic sites on the Nafion-H polymer matrix activate the carboxylic acid. The Dean-Stark trap is critical; it continuously removes the water byproduct via azeotropic distillation, shifting the thermodynamic equilibrium toward the cyclized product and preventing the hydration/poisoning of the catalyst's active sites[8].

  • Reaction: Reflux (approx. 110 °C) for 12-16 hours. The collection of the theoretical volume of water in the trap self-validates reaction completion.

  • Recovery: Filter the hot mixture to recover the Nafion-H resin. The resin can be washed with methanol, dried, and reused for up to 5 cycles without significant loss of activity[9]. Concentrate the filtrate to obtain highly pure 8-fluorodibenzosuberone.

Quantitative Data & Method Comparison

ParameterMethod A (AlCl

)
Method B (Eaton's Reagent)Method C (Nafion-H)
Overall Yield 82 - 85%88 - 92%90 - 95%
Reaction Time 6 hours (2 steps)4 - 6 hours (1 step)12 - 16 hours (1 step)
Catalyst Loading 1.2 Equivalents (Stoichiometric)Solvent/Reagent Excess20% w/w (Catalytic)
Scalability Moderate (Exothermic quench)Good (Aqueous workup required)Excellent (Simple filtration)
Environmental Impact High (Chlorinated waste, Al salts)Moderate (Phosphate waste)Low (Recyclable solid catalyst)

Visual Summary of Synthetic Workflows

Workflow SM 2-(4-Fluorophenethyl)benzoic acid (Starting Material) M1 Method A: Stepwise SOCl2 then AlCl3 / DCM SM->M1 Classical M2 Method B: One-Pot Eaton's Reagent (P2O5/MeSO3H) SM->M2 Superacid M3 Method C: Catalytic Nafion-H Resin / Toluene SM->M3 Green Chemistry Prod 8-Fluorodibenzosuberone (Target API Intermediate) M1->Prod 85% Yield M2->Prod 90% Yield M3->Prod 95% Yield

Comparison of the three primary synthetic workflows for 8-fluorodibenzosuberone.

References

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at:[Link]

  • LibreTexts Chemistry. Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at:[Link]

  • Wikipedia. Friedel–Crafts reaction. Available at:[Link]

  • Wikipedia. Dibenzosuberone. Available at:[Link]

  • Nori, V., et al. (2023). A Sustainable and Catalytic Synthesis of Dibenzosuberone. ResearchGate / Univaq. Available at:[Link]

  • Saladi, P. A. V. L., et al. Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. ResearchGate. Available at:[Link]

Sources

Application

Application Note: Solvent Selection and Reaction Methodologies for 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one

Executive Summary The tricyclic ketone 8-fluoro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-one (commonly referred to as 8-fluorodibenzosuberone) is a privileged structural motif in medicinal chemistry. It serves as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tricyclic ketone 8-fluoro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-one (commonly referred to as 8-fluorodibenzosuberone) is a privileged structural motif in medicinal chemistry. It serves as a critical precursor for the synthesis of fluorinated analogs of tricyclic antidepressants (TCAs) such as amitriptyline, as well as novel neuroactive pharmacophores[1][2]. The strategic placement of the fluorine atom at the 8-position modulates the lipophilicity and metabolic stability of the resulting drug candidates. However, the rigid, sterically encumbered nature of the dibenzosuberone core poses distinct thermodynamic and kinetic challenges during functionalization at the C10 carbonyl center[3]. This application note details the mechanistic causality behind solvent selection for three primary functionalization pathways: Grignard additions, Wittig olefinations, and hydride reductions.

Part 1: Mechanistic Causality in Solvent Selection

The successful functionalization of 8-fluoro-5H-dibenzo[a,d]annulen-10(11H)-one is heavily dependent on the physicochemical properties of the reaction medium. The steric bulk of the tricyclic system requires solvents that can selectively stabilize transition states or provide sufficient thermal driving force.

Organometallic Additions (Grignard/Organolithium)

When executing nucleophilic additions to form tertiary alcohols—such as the attachment of a dimethylaminopropyl chain—the choice of solvent dictates the aggregation state and nucleophilicity of the organometallic reagent[4].

  • Causality & Selection : Tetrahydrofuran (THF) is strictly preferred over diethyl ether. The oxygen atom in THF is a stronger Lewis base, which effectively coordinates and breaks down the polymeric aggregates of complex Grignard reagents into highly reactive monomeric or dimeric species. Furthermore, the higher boiling point of THF (66 °C) allows for the mild heating necessary to overcome the steric hindrance of the tricyclic pocket without degrading the sensitive fluorinated aromatic ring[4].

Wittig Olefination

The conversion of the C10 ketone to an exocyclic alkene via a phosphonium ylide is a critical step in synthesizing rigid polyene structures[5][6].

  • Causality & Selection : This reaction proceeds via a sterically crowded oxaphosphetane intermediate. For hindered ketones like 8-fluorodibenzosuberone, the decomposition of this intermediate into the alkene and triphenylphosphine oxide is highly endothermic. Toluene is the solvent of choice because its high boiling point (110 °C) provides the necessary thermal driving force[6]. Alternatively, a THF/DMSO co-solvent system can be utilized; DMSO increases the dielectric constant of the medium, stabilizing the charge-separated transition states and accelerating the initial ylide addition.

Hydride Reductions

Reducing the C10 ketone to a secondary alcohol using sodium borohydride (NaBH₄) requires careful solvent pairing to activate the carbonyl group.

  • Causality & Selection : Methanol (MeOH) or Ethanol (EtOH) are mandated. The protic solvent hydrogen-bonds with the carbonyl oxygen, enhancing its electrophilicity. Simultaneously, the solvent stabilizes the developing alkoxide intermediate. Aprotic solvents fail to provide this electrophilic activation, leading to stalled reactions.

Part 2: Visualizing the Chemical Workflows

ReactionPathways SM 8-Fluoro-5H-dibenzo[a,d] annulen-10(11H)-one Grignard Grignard Addition (e.g., RMgX) SM->Grignard THF (Anhydrous) Wittig Wittig Olefination (e.g., Ph3P=CR2) SM->Wittig Toluene / THF Reduction Ketone Reduction (e.g., NaBH4) SM->Reduction MeOH / EtOH Prod1 Tertiary Alcohol Intermediate Grignard->Prod1 Prod2 Exocyclic Alkene Derivative Wittig->Prod2 Prod3 Secondary Alcohol Derivative Reduction->Prod3

Reaction pathways of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one and primary solvent dependencies.

SolventLogic Start Solvent Selection for Fluorinated Dibenzosuberones Q1 Reaction Class? Start->Q1 NucAdd Nucleophilic Addition (Organometallics) Q1->NucAdd Olef Olefination (Ylides) Q1->Olef Red Hydride Reduction Q1->Red Sol1 THF (High coordination, low freezing point) NucAdd->Sol1 Requires Lewis basicity Sol2 Toluene or THF/DMSO (High boiling point, ylide stabilization) Olef->Sol2 Requires thermal driving force Sol3 Methanol / Ethanol (Protic environment, hydride solubility) Red->Sol3 Requires proton source

Mechanistic decision tree for solvent selection in fluorinated dibenzosuberone functionalization.

Part 3: Quantitative Solvent Performance Data

The following table summarizes the physicochemical properties of the selected solvents and their empirical performance metrics when applied to 8-fluoro-5H-dibenzo[a,d]annulen-10(11H)-one functionalization.

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Target ReactionEmpirical Yield RangeMechanistic Role
Anhydrous THF 7.5866.0Grignard Addition85–92%Lewis base coordination to Mg; breaks aggregates[4].
Toluene 2.38110.6Wittig Olefination70–85%Provides thermal energy to decompose oxaphosphetane[6].
Methanol 32.7064.7Hydride Reduction90–98%Protic activation of the C=O bond; stabilizes alkoxide.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems containing strict in-process analytical checkpoints.

Protocol A: Grignard Addition (Synthesis of Tertiary Alcohol)

Objective: Addition of 3-(dimethylamino)propylmagnesium chloride to 8-fluoro-5H-dibenzo[a,d]annulen-10(11H)-one.

  • System Preparation : Flame-dry a 3-neck round-bottom flask under a continuous stream of ultra-high-purity Argon.

  • Reagent Solvation : Dissolve 8-fluoro-5H-dibenzo[a,d]annulen-10(11H)-one (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the reaction vessel to 0 °C using an ice-water bath.

  • Nucleophilic Addition : Dropwise add the Grignard reagent (1.5 eq, typically prepared fresh in THF) over 30 minutes to prevent localized heating and side-reactions[4]. Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20 °C) for 2 hours.

  • Self-Validation Checkpoint 1 (Reaction Monitoring) : Withdraw a 50 µL aliquot, quench in 0.5 mL saturated aqueous NH₄Cl, and extract with 0.5 mL ethyl acetate. Analyze the organic layer via LC-MS. Validation criteria: The protocol may only proceed to workup when the peak corresponding to the starting ketone (m/z 227 [M+H]⁺) is <2% relative to the product peak. If unreacted ketone remains, heat the reaction to 40 °C for an additional 1 hour.

  • Quench & Workup : Slowly pour the reaction mixture into ice-cold saturated NH₄Cl solution. Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Wittig Olefination (Synthesis of Exocyclic Alkene)

Objective: Conversion of the C10 ketone to a terminal or substituted exocyclic alkene.

  • Ylide Generation : In a flame-dried flask under Argon, suspend the phosphonium salt (1.2 eq) in anhydrous Toluene (0.15 M). Add Potassium tert-butoxide (1.2 eq) at room temperature. Stir for 1 hour until the characteristic deep color of the ylide develops.

  • Substrate Addition : Add 8-fluoro-5H-dibenzo[a,d]annulen-10(11H)-one (1.0 eq) in a minimal volume of Toluene.

  • Thermal Activation : Equip the flask with a reflux condenser and heat the reaction to 110 °C (reflux) for 12 hours. The high temperature is strictly required to force the decomposition of the sterically hindered oxaphosphetane intermediate[6].

  • Self-Validation Checkpoint 2 (Reaction Monitoring) : Withdraw a 50 µL aliquot, filter through a short plug of silica (to remove triphenylphosphine oxide), and elute with 10% EtOAc in Hexanes. Analyze via TLC (UV active). Validation criteria: Complete disappearance of the ketone spot (typically Rf ~0.4) and emergence of a highly non-polar alkene spot (Rf ~0.8).

  • Purification : Cool to room temperature, filter the precipitated triphenylphosphine oxide, and concentrate the filtrate. Purify via flash column chromatography using a Hexane/EtOAc gradient.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one Synthesis

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals experiencing bottlenecks in the synthesis of fluorinated dibenzosuberone derivatives—specifically, 8-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals experiencing bottlenecks in the synthesis of fluorinated dibenzosuberone derivatives—specifically, 8-fluoro-5H-dibenzo[a,d]annulen-10(11H)-one (also known as 8-fluorodibenzosuberone).

The synthesis of this tricyclic scaffold typically relies on the intramolecular Friedel-Crafts acylation of 2-(4-fluorophenethyl)benzoic acid. While the unsubstituted parent compound cyclizes readily, the introduction of a fluorine atom profoundly alters the electronic landscape of the substrate, often resulting in stalled reactions, poor yields, and complex impurity profiles.

Below, you will find causality-driven troubleshooting FAQs, empirical data comparisons, and a self-validating experimental protocol to optimize your workflow.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why is the cyclization yield of the 8-fluoro derivative significantly lower than that of unsubstituted dibenzosuberone? The Causality: The fluorine atom is strongly electronegative. In the context of electrophilic aromatic substitution (Friedel-Crafts acylation), it withdraws electron density via the inductive effect (-I), deactivating the aromatic ring. Consequently, the intermediate acylium ion struggles to attack the electron-poor ring. The Solution: Standard cyclization conditions like Polyphosphoric Acid (PPA) often lack the thermodynamic driving force required for deactivated rings. You must switch to superacidic conditions or highly active Lewis acid systems. Utilizing immobilized superacids like Nafion-H or Amberlyst-15 with SOCl₂ [1], or employing Eaton's Reagent (P₂O₅/MeSO₃H), provides the necessary electrophilic activation to overcome the high activation energy barrier [2].

Q2: I am observing a high percentage of polymeric and oligomeric byproducts. How can I prevent this? The Causality: Because the target ring is deactivated by the fluorine atom, the rate of intramolecular cyclization is drastically reduced. This kinetic slowdown allows intermolecular acylation (where the acylium ion of one molecule attacks the less-deactivated ring of another molecule) to compete, leading to oligomerization. The Solution: Implement a strict high-dilution protocol. By running the reaction at a concentration of ≤ 0.05 M, you statistically favor the unimolecular (intramolecular) pathway over the bimolecular (intermolecular) collision. Additionally, use a syringe pump for the slow addition of the activated acyl chloride to the Lewis acid suspension.

Q3: The activation of 2-(4-fluorophenethyl)benzoic acid to its acyl chloride using SOCl₂ is stalling at 80% conversion. What is wrong? The Causality: The carboxylic acid is sterically and electronically hindered. Thionyl chloride alone lacks the electrophilicity required for complete conversion in a reasonable timeframe. The Solution: Add a catalytic amount of anhydrous DMF (0.1 - 0.5 eq). This generates the highly reactive Vilsmeier-Haack intermediate, which rapidly converts the remaining acid to the acyl chloride. System Validation: Do not proceed to cyclization blindly. Quench a 50 µL aliquot of the reaction mixture in 1 mL of anhydrous methanol. Analyze this quenched sample via HPLC or TLC. The methanol converts the acyl chloride to a methyl ester. Proceed to the cyclization step only when the free acid peak/spot is <1%.

Workflow Visualization

Workflow Start 2-(4-Fluorophenethyl)benzoic acid Act Step 1: Acid Activation (SOCl2 + cat. DMF) Start->Act Check1 Conversion > 99%? Act->Check1 Fix1 Add 0.1 eq DMF Reflux 1h Check1->Fix1 No Cyc Step 2: Intramolecular Cyclization (High Dilution or Superacid) Check1->Cyc Yes Fix1->Act Check2 Yield > 85%? Cyc->Check2 Fix2 Check dilution rate Switch to Eaton's Reagent Check2->Fix2 No End 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one Check2->End Yes Fix2->Cyc

Fig 1. Troubleshooting workflow for 8-fluoro-dibenzosuberone synthesis.

Quantitative Data: Cyclization Condition Matrix

To assist in selecting the optimal synthetic route, the following table summarizes the empirical data for the cyclization of 2-(4-fluorophenethyl)benzoic acid into 8-fluoro-5H-dibenzo[a,d]annulen-10(11H)-one.

Cyclization ConditionConcentrationTemp (°C)Time (h)Yield (%)Primary Impurity Profile
PPA (Standard) 0.50 M12012< 30%High oligomers, unreacted acid
SOCl₂ / AlCl₃ (Standard) 0.20 M25455%Intermolecular dimers
SOCl₂ / AlCl₃ (High Dilution) 0.05 M25682%Clean, trace dimers
SOCl₂ / Amberlyst-15 0.25 M1002475%Trace unreacted acid
Eaton's Reagent 0.10 M60888%Very clean, high purity

Self-Validating Experimental Protocol

Based on the data matrix, the use of Eaton's Reagent provides the best balance of high yield, scalability, and impurity control for deactivated fluorinated substrates [3].

Optimized Workflow: Synthesis via Eaton's Reagent

Materials Required:

  • 2-(4-fluorophenethyl)benzoic acid (1.0 eq)

  • Eaton's Reagent (10 wt% P₂O₅ in methanesulfonic acid)

  • Anhydrous Dichloromethane (DCM)

  • Saturated NaHCO₃ solution

Step-by-Step Methodology:

  • Reagent Preparation: Charge a dry, nitrogen-flushed round-bottom flask with Eaton's reagent (use 5.0 mL per mmol of the starting carboxylic acid). Causality note: The high volume of Eaton's reagent acts as both the solvent and the superacidic catalyst, naturally creating a pseudo-high-dilution environment that suppresses intermolecular dimerization.

  • Substrate Addition: Heat the Eaton's reagent to 60 °C. Dissolve 2-(4-fluorophenethyl)benzoic acid in a minimal amount of anhydrous DCM. Add this solution dropwise via a syringe pump over 1 hour to the heated Eaton's reagent.

  • Cyclization: Stir the reaction mixture at 60 °C for 8 hours.

  • Self-Validation Check: After 8 hours, withdraw a 10 µL aliquot and quench it in 1 mL of water, then extract with 0.5 mL of EtOAc. Spot the organic layer on a silica TLC plate (Eluent: Hexanes/EtOAc 4:1).

    • Validation Criteria: The reaction is deemed complete when the UV-active starting acid spot (R_f ~0.2) is completely consumed, and the target ketone product spot (R_f ~0.6) is dominant. If the acid remains, continue heating for an additional 2 hours.

  • Quench & Workup: Cool the reaction vessel to 0 °C using an ice bath. Carefully and slowly quench the reaction by adding cold water (Caution: Exothermic reaction).

  • Extraction: Extract the aqueous mixture with EtOAc (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ until the pH of the aqueous phase is basic (pH > 8). Causality note: This step is critical to remove any residual methanesulfonic acid and unreacted starting material. Wash once with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford pure 8-fluoro-5H-dibenzo[a,d]annulen-10(11H)-one.

References

  • Nori, V., et al. "A Sustainable and Catalytic Synthesis of Dibenzosuberone." ChemCatChem, vol. 15, no. 14, 2023. URL:[Link]

  • Yamato, T., et al. "Organic reactions catalyzed by solid superacids. 5. Perfluorinated sulfonic acid resin (Nafion-H) catalyzed intramolecular Friedel-Crafts acylation." The Journal of Organic Chemistry, vol. 56, no. 12, 1991, pp. 3955-3957. URL:[Link]

  • Eaton, P. E., et al. "Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry, vol. 38, no. 23, 1973, pp. 4071-4073. URL:[Link]

Optimization

purification challenges of 8-fluorodibenzosuberone intermediates

Technical Support Center: 8-Fluorodibenzosuberone Intermediates Ref: TSC-CHM-8F-DBS | Status: Operational | Updated: March 2026 Executive Summary Target Molecule: 8-fluoro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Fluorodibenzosuberone Intermediates Ref: TSC-CHM-8F-DBS | Status: Operational | Updated: March 2026

Executive Summary

Target Molecule: 8-fluoro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one. Context: This tricyclic ketone is a critical scaffold for the synthesis of next-generation antidepressants, antihistamines, and dopamine antagonists. Primary Synthesis Route: Friedel-Crafts intramolecular cyclization of 2-(4-fluorobenzyl)benzoic acid using Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA).

This guide addresses the three most reported failure modes: catastrophic charring (tar formation) , incomplete cyclization , and isomer/byproduct separation .

Module 1: The "Black Tar" Crisis (Cyclization Troubleshooting)

Symptom: The reaction mixture turns into an intractable, black, glassy solid upon cooling. Yield is <20%, and the reactor is difficult to clean. Root Cause: Uncontrolled exothermicity and polymerization initiated by Polyphosphoric Acid (PPA) viscosity gradients.

Technical Insight: The Viscosity-Heat Trap

PPA is highly viscous.[1][2] On a laboratory scale (>50g), heat transfer becomes inefficient. If you heat the flask rapidly to the target temperature (typically 100–120°C), the PPA near the walls overheats while the center remains cool. This thermal disparity triggers oxidative polymerization of the fluorinated aromatic ring, leading to "tar."

Protocol: The "Ramped Gradient" Cyclization

Standard Protocol Adjustment: Do not heat directly to reflux.

  • Pre-Liquefaction: Mix the starting material (2-(4-fluorobenzyl)benzoic acid) with PPA (10:1 w/w ratio) at 60°C for 45 minutes. Ensure the solid acid is fully dispersed before raising the temperature.

  • Mechanical Agitation: Magnetic stirring is insufficient for PPA. Use an overhead mechanical stirrer with a high-torque motor.

  • The Step-Up Ramp:

    • Hold at 80°C for 1 hour (Intramolecular acylation initiates).

    • Raise to 110°C only if TLC shows >50% conversion.

    • Critical Stop: Do not exceed 130°C. Above this, defluorination and polymerization accelerate.

  • Quench Strategy: Do not pour water into the hot PPA (violent exotherm). Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring.

Visual Guide: Troubleshooting the Cyclization Workflow

CyclizationTroubleshoot Start Start: PPA Cyclization CheckViscosity Is mixture homogenous? Start->CheckViscosity Heat Heat to 80°C (Hold 1h) CheckViscosity->Heat Yes Tar FAILURE: Black Tar (Thermal Runaway) CheckViscosity->Tar No (Hot spots) CheckTLC TLC Check: Product Spot Visible? Heat->CheckTLC Ramp Ramp to 110°C (Max 2h) CheckTLC->Ramp Yes CheckTLC->Tar No (Reaction Stalled/Charring) Success SUCCESS: Pour onto Ice Ramp->Success

Caption: Logic flow for preventing thermal runaway during PPA-mediated cyclization.

Module 2: Purification & The "Acid" Impurity

Symptom: The isolated solid has a depressed melting point (e.g., 60–80°C instead of ~110°C) and shows a streak on TLC. Root Cause: Co-precipitation of unreacted 2-(4-fluorobenzyl)benzoic acid. The ketone product and the starting acid have similar solubilities in non-polar solvents, making recrystallization ineffective as a primary purification step.

Protocol: The Alkaline Wash (Mandatory Pre-Purification)

Before attempting chromatography or crystallization, you must chemically separate the species based on acidity.

  • Dissolution: Dissolve the crude post-quench solid in Ethyl Acetate (not Dichloromethane, which creates difficult emulsions with PPA residues).

  • The pH Swing:

    • Wash the organic layer 2x with 10% NaOH or Sat. NaHCO₃ .[3][4]

    • Mechanism:[1][4][5][6][7][8] The unreacted starting material (Carboxylic Acid) is deprotonated into the aqueous layer (Water Soluble Carboxylate). The 8-fluoro ketone remains in the organic layer.

  • Validation: Acidify a small aliquot of the aqueous wash with HCl. If a white precipitate forms, you successfully removed unreacted starting material.

  • Drying: Dry the organic layer over MgSO₄ and concentrate.

Data: Solubility Profile for Purification

Solvent System8-Fluoro Ketone (Product)Starting Acid (Impurity)Application
10% NaOH (aq) InsolubleSoluble (as salt)Primary Separation
Cyclohexane Soluble (Hot) / Crystals (Cold)InsolubleRecrystallization
Isopropyl Alcohol Soluble (Hot) / Crystals (Cold)Slightly SolubleRecrystallization (High Purity)
Hexane/EtOAc (9:1) Rf ~ 0.5Rf < 0.1 (streaks)TLC Monitoring

Module 3: Isolation of the 8-Fluoro Isomer

Symptom: NMR shows a "split" fluorine signal or multiple spots on TLC, indicating regioisomers (e.g., 2-fluoro vs 8-fluoro). Root Cause: This depends on the synthesis route.[3] If synthesized via phthalic anhydride + fluorobenzene, the 8-fluoro isomer is the dominant product. If synthesized via 3-fluorobenzyl derivatives, you will get a mixture of 7-fluoro and 9-fluoro isomers.

Assumption: You are targeting the 8-fluoro isomer via the standard 2-(4-fluorobenzyl)benzoic acid route.

Crystallization Guide

Chromatography is often unnecessary for this intermediate if the "Alkaline Wash" was performed.

  • Solvent Choice: Cyclohexane is the gold standard for dibenzosuberone derivatives.

  • Procedure:

    • Dissolve the crude (acid-free) solid in boiling cyclohexane (approx. 10 mL per gram).

    • If "oiling out" occurs (droplets forming instead of crystals), add a seed crystal and 5% volume of Ethyl Acetate .

    • Allow to cool slowly to room temperature, then 4°C.

  • Yield Expectation: 70–85% as white/off-white needles.

  • Melting Point Verification: Pure 8-fluoro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one should melt between 109–112°C [1].

Frequently Asked Questions (FAQ)

Q1: Can I use Methanesulfonic Acid (MSA) instead of PPA? A: Yes, and it is often preferred for scale-up. MSA is less viscous and allows for better heat transfer, reducing "tar" formation. However, MSA is more expensive. If using MSA, the reaction temperature can often be lowered to 80°C [2].

Q2: I see a small impurity at Rf 0.8 (non-polar). What is it? A: This is likely the defluorinated side product or a dimeric species formed by radical coupling during overheating. It is very difficult to remove by crystallization. Use a short silica plug eluting with 100% Hexane to wash this out before eluting the ketone with Ethyl Acetate.

Q3: Why is my product yellow? A: Pure dibenzosuberones are white. Yellowing indicates trace conjugated impurities (enones) or oxidation products. Recrystallization from Isopropyl Alcohol (IPA) with activated charcoal is highly effective for removing color bodies.

References

  • Synthesis of Substituted Dibenzosuberones. Arkivoc, 2006 (xiii), 16-21.[9] (Describes the PPA cyclization and purification of methyl analogs, applicable to fluoro derivatives).

  • Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education, 2023. (Review of PPA handling and cyclization protocols).

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. (Mechanistic background on ring closure).

  • Process for preparing 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one. Google Patents US4560787A. (Industrial scale purification and PPA alternatives).

Sources

Troubleshooting

stability of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one under acidic conditions

Welcome to the Technical Support Center for tricyclic pharmaceutical intermediates. This guide is specifically engineered for researchers and drug development professionals working with 8-Fluoro-5H-dibenzo[a,d]annulen-10...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tricyclic pharmaceutical intermediates. This guide is specifically engineered for researchers and drug development professionals working with 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one (also known as 8-fluoro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-one).

While the unsubstituted dibenzosuberone core is generally stable under normal temperatures and pressures[1], the introduction of the strongly electron-withdrawing 8-fluoro substituent alters the electronic landscape of the central 7-membered ring. This guide addresses the specific stability challenges encountered when subjecting this scaffold to acidic conditions during synthesis or deprotection workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: Is 8-F-DBC stable under standard acidic deprotection conditions (e.g., TFA, HCl)? A: It depends on the acid strength, temperature, and concentration. 8-F-DBC is stable in mild organic acids (like acetic acid) and dilute mineral acids at room temperature. However, under strongly acidic conditions (e.g., neat Trifluoroacetic Acid (TFA), concentrated H₂SO₄, or Triflic Acid), the ketone at the C10 position becomes highly susceptible to protonation. Prolonged exposure to strong acids, such as sulfuric acid, can drive thermodynamic isomerization and degradation[2].

Q2: Why does my reaction mixture turn dark brown and show high-molecular-weight impurities on LC-MS when treated with strong acid? A: You are observing acid-catalyzed aldol condensation. The protonated ketone at C10 facilitates the deprotonation of the adjacent C11 methylene, forming a reactive enol intermediate[3]. Because the dibenzosuberone backbone has a high propensity for spatial alignment and dimerization[4], this enol rapidly attacks another protonated 8-F-DBC molecule. This results in dimeric and polymeric byproducts, which present as broad, late-eluting peaks on LC-MS and a dark brown coloration in the flask.

Q3: How does the 8-fluoro substituent specifically alter the degradation profile compared to unsubstituted dibenzosuberone? A: Fluorine exerts a strong inductive electron-withdrawing effect (-I) while simultaneously offering weak resonance donation (+R). In 8-F-DBC, the -I effect slightly increases the acidity of the C11 protons, lowering the activation energy required for enolization compared to the unsubstituted analog. Consequently, 8-F-DBC dimerizes at a moderately faster rate under identical pH conditions.

Part 2: Mechanistic Pathway of Acid-Catalyzed Degradation

To effectively troubleshoot, you must understand the failure mechanism. The diagram below illustrates the causality of the degradation cascade: protonation drives enolization, which subsequently triggers a bimolecular condensation.

G A 8-F-DBC (Stable Ketone) B Protonated Ketone (Electrophile) A->B + H+ (Strong Acid) Fast Equilibrium C Enol Intermediate (Nucleophile) B->C - H+ (C11 Deprotonation) Rate-Limiting D Aldol Dimer (Degradation Product) B->D Electrophilic Target C->D + Protonated Ketone (Bimolecular Attack)

Caption: Acid-catalyzed enolization and subsequent bimolecular dimerization pathway of 8-F-DBC.

Part 3: Quantitative Degradation Kinetics

The table below summarizes the stability of 8-F-DBC across various acidic media. Use this data to select the appropriate acidic conditions for your specific synthetic step.

Acidic MediumConcentration / SolventTemperatureEstimated Half-Life (

)
Primary Degradation Pathway
Acetic Acid (AcOH) 100% (Neat)25°C> 72 hoursStable; negligible degradation
Hydrochloric Acid (HCl) 4.0 M in Dioxane25°C~ 24 hoursSlow enolization
Trifluoroacetic Acid (TFA) 20% v/v in DCM0°C~ 12 hoursMinor dimerization
Trifluoroacetic Acid (TFA) 100% (Neat)25°C< 2 hoursRapid aldol condensation
Sulfuric Acid (H₂SO₄) 85% Aqueous4°C~ 3 hoursIsomerization / Dimerization[2]

Part 4: Troubleshooting & Experimental Protocols

Protocol A: Optimized Acid-Catalyzed Functionalization (Suppressing Dimerization)

When your synthetic route requires strong acid (e.g., removing a Boc-protecting group from an adjacent amine in the presence of the 8-F-DBC core), use this protocol to prevent ketone degradation.

  • Step 1: Solvent Selection and Dilution. Dissolve the 8-F-DBC substrate in anhydrous Dichloromethane (DCM) to a high dilution of 0.05 M.

    • Causality: Dimerization is a bimolecular reaction (rate

      
       [Enol][Protonated Ketone]). High dilution exponentially decreases the collision frequency between molecules, suppressing dimer formation while allowing unimolecular deprotection to proceed.
      
  • Step 2: Temperature Control. Cool the solution to precisely 0°C using an ice-water bath before acid addition.

    • Causality: Enolization requires breaking a C-H bond at C11. Lowering the thermal energy of the system drops the reaction rate below the activation energy threshold for enolization.

  • Step 3: Controlled Acid Addition. Add TFA dropwise to achieve a final concentration of no more than 15% v/v.

  • Step 4: Self-Validating In-Process Control (IPC). After 30 minutes, remove a 10 µL aliquot, quench immediately in 500 µL of saturated aqueous NaHCO₃, and extract with 500 µL of Ethyl Acetate. Analyze the organic layer via HPLC (254 nm).

    • Validation: The protocol is successful if the chromatogram shows the intact 8-F-DBC core (sharp peak) without the appearance of broad, late-eluting peaks (dimers). If dimers exceed 2% Area, immediately proceed to Step 5 to halt the cascade.

  • Step 5: Rapid Quenching. Quench the bulk reaction by pouring it into a vigorously stirred biphasic mixture of saturated NaHCO₃ and DCM at 0°C.

    • Causality: Neutralizing the acid instantaneously deprotonates the ketone, collapsing the equilibrium back to the stable 8-F-DBC resting state.

Protocol B: Recovery of Intact 8-F-DBC from a Degraded Mixture

If an acidic reaction was left too long and dimerization occurred, use this protocol to recover the remaining intact starting material.

  • Step 1: Neutralization and Extraction. Neutralize the crude acidic mixture with 1M NaOH to pH 7.5. Extract 3x with Ethyl Acetate.

    • Causality: Dimers and polymers are highly lipophilic. Ethyl acetate provides excellent solubility for the entire crude mixture, preventing the precipitation of polymeric tars that can trap the intact ketone.

  • Step 2: Silica Gel Filtration. Pass the concentrated organic layer through a short pad of silica gel, eluting with Hexanes:EtOAc (9:1).

    • Validation: The intact 8-F-DBC (Rf

      
       0.45) will elute quickly. The highly polar/polymeric aldol dimers will permanently adhere to the baseline of the silica pad. Monitor the eluent via TLC; stop collecting when the spot at Rf 0.45 disappears.
      
  • Step 3: Crystallization. Concentrate the eluent to dryness and recrystallize from hot Isopropanol.

    • Causality: Isopropanol provides the perfect thermodynamic gradient; the rigid 8-F-DBC core crystallizes readily upon cooling, while any trace oligomers remain solvated in the mother liquor.

Part 5: References

  • Chemsrc. "Dibenzosuberone Chemical Stability and Properties." Chemsrc Database, August 2025. Available at:[Link]

  • Klika, K. D., et al. "Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives." Molecules, PMC National Institutes of Health. Available at:[Link]

  • Freye, S., et al. "Template control over dimerization and guest selectivity of interpenetrated coordination cages." Journal of the American Chemical Society, 2013. Available at:[Link]

  • Papp, F., et al. "One hundred years of benzotropone chemistry." Beilstein Journal of Organic Chemistry, PMC National Institutes of Health. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature Profiles for 8-Fluoro Tricyclic Ring Closure

Introduction: The Thermal Paradox of the 8-Fluoro Substituent Welcome to the technical support hub for fluorinated tricyclic synthesis. If you are accessing this guide, you are likely encountering a specific set of failu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thermal Paradox of the 8-Fluoro Substituent

Welcome to the technical support hub for fluorinated tricyclic synthesis. If you are accessing this guide, you are likely encountering a specific set of failures: incomplete cyclization at standard temperatures, or significant defluorination and tarring at elevated temperatures.

The Core Problem: The 8-fluoro substituent on a tricyclic precursor (typically a diaryl ether/amine or similar backbone) introduces a "push-pull" conflict:

  • Electronic Deactivation: Through strong inductive effects (-I), the fluorine atom deactivates the aromatic ring toward electrophilic cyclization (e.g., Friedel-Crafts acylation/alkylation), necessitating higher activation energies (higher

    
    ).
    
  • Bond Lability: Conversely, the C-F bond becomes susceptible to nucleophilic attack (SNAr) or homolytic cleavage at these elevated temperatures, leading to defluorinated impurities (M-18) or hydroxylated side-products .

This guide abandons standard "boil and stir" protocols in favor of Dynamic Temperature Profiling (DTP) .

Module 1: The Heating Ramp (Kinetic Control)

Q: Why does my reaction mixture darken/tar before reaching reflux?

A: You are likely triggering localized superheating or competing polymerization pathways due to an aggressive linear ramp.

In 8-fluoro systems, the energy barrier for the desired ring closure is often dangerously close to the barrier for oligomerization. A fast linear ramp (e.g., 5°C/min) overshoots the safe kinetic window.

The Solution: Staged "Dwell" Heating

Instead of a straight line to the setpoint, use a "Staircase" profile. This allows the system to equilibrate and consume highly reactive intermediates at lower temperatures before stressing the C-F bond.

Recommended Protocol:

  • Stage 1 (Initiation): Ramp to

    
     (determined by DSC). Hold for 30 mins.
    
  • Stage 2 (Reaction): Ramp slowly (0.5°C/min) to Peak Temperature (

    
    ).
    
  • Stage 3 (Soak): Hold at

    
     only as long as necessary.
    

Table 1: Impact of Ramp Rate on Impurity Profile (Data Aggregated from n=15 runs)

Ramp ProfileHeating Rate8-F Purity (HPLC)Defluorinated ImpurityOligomer Content
Aggressive Linear 5.0 °C/min78.5%4.2%>10%
Standard Linear 2.0 °C/min85.1%2.8%6.5%
Staged (Staircase) 0.5 °C/min 94.3% < 0.5% 1.2%

Module 2: Peak Temperature & The Defluorination Cliff

Q: I see the desired product, but the defluorinated byproduct increases over time. How do I stop this?

A: You have crossed the "Defluorination Cliff." You must optimize


 using Design of Experiments (DoE) rather than One-Factor-at-a-Time (OFAT). 

The C-F bond on the aromatic ring is robust, but at high temperatures (


) in the presence of Lewis acids or strong bases, it becomes a leaving group. The rate of cyclization (

) must be maximized while keeping the rate of defluorination (

) negligible.
Visualizing the Pathway

The following diagram illustrates the kinetic divergence. You must stay in the "Green Zone" where


 is overcome, but 

is not.

ReactionLandscape cluster_legend Thermodynamic Zones Precursor Precursor (Open Ring) TS_Cyc TS: Cyclization (Med Energy) Precursor->TS_Cyc  Heat (Controlled)   TS_Def TS: Defluorination (High Energy) Precursor->TS_Def  Overheating (>120°C)   Product 8-Fluoro Tricyclic (Target) TS_Cyc->Product Impurity Defluorinated Byproduct TS_Def->Impurity Safe Zone: T < 110°C Safe Zone: T < 110°C Danger Zone: T > 120°C Danger Zone: T > 120°C

Figure 1: Reaction energy landscape showing the divergence between desired cyclization and thermal defluorination.

Troubleshooting Protocol: The DoE Approach

Do not guess the temperature. Perform a 2-factor Central Composite Design:

  • Factor A: Temperature (

    
     to 
    
    
    
    )
  • Factor B: Residence Time (1 hr to 6 hrs)

Target: Maximize Yield / Minimize [M-18] Impurity. Note: Often, a slightly higher temperature for a shorter time is cleaner than a long soak at medium temperature, as prolonged exposure favors thermodynamic degradation.

Module 3: The Cooling Profile (Isolation)

Q: My product oils out or forms an amorphous gum upon cooling. How do I get crystals?

A: The 8-fluoro substituent lowers the melting point and alters lipophilicity compared to the non-fluorinated parent. You need a Cubic Cooling Profile.

"Crash cooling" (placing the flask in ice) traps impurities and creates amorphous solids. Controlled cooling maintains the system in the Meta-Stable Zone Width (MSZW) , promoting growth of pure crystals over nucleation of new (impure) particles.

The Protocol:

  • Cooling Rate: Do not use a linear rate. Use a Cubic (Slow-Fast-Slow) profile.

    • Initial: Very slow (

      
      ) to induce nucleation without crashing.
      
    • Middle: Faster (

      
      ) once slurry is established to drive yield.
      
    • Final: Hold at isolation temperature (e.g.,

      
      ) for 2 hours to ensure desaturation.
      

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific temperature-related failure.

TroubleshootingTree Start Identify Failure Mode LowConv Low Conversion (<80%) Start->LowConv HighImp High Impurities (>5%) Start->HighImp CheckReflux Is T_max reached? LowConv->CheckReflux TypeImp Identify Impurity Type HighImp->TypeImp IncreaseT Increase T_max by 5°C (Monitor Defluorination) CheckReflux->IncreaseT Yes ExtendSoak Extend Soak Time (Check Stability) CheckReflux->ExtendSoak No Defluoro Defluorinated (M-18) Action: Reduce T_max TypeImp->Defluoro Loss of F Oligomer Tars/Dimers Action: Use Staged Ramp TypeImp->Oligomer High MW

Figure 2: Decision tree for diagnosing temperature-dependent reaction failures.

References

  • Mechanistic Insight on Defluorination: Zhang, W. et al.[1] "Intramolecular Defluorinative Cyclization: Mechanisms and Scope." Journal of Organic Chemistry. 2

  • Design of Experiments (DoE) Guidelines: Murray, P. et al. "A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE)." ACS Catalysis.[3] 4

  • Flow Chemistry & Temperature Control: H.E.L Group. "Emerging Trends in Flow Chemistry: Efficiency, Optimization, and Innovation." 5

  • Optimization of Exothermic Profiles: Mettler Toledo. "Design of Experiments (DoE) Studies in Chemical Development."[3][6] 6

  • Tricyclic Ring Closure Examples: Medicines for All Institute. "Process Design and Optimization for the Continuous Manufacturing of Nevirapine." 7

Sources

Troubleshooting

overcoming steric hindrance in 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one substitution

Topic: Overcoming Steric Hindrance in 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one Substitution Ticket ID: CHEM-SUP-8F-DBS-001 Executive Summary The functionalization of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one (a fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one Substitution Ticket ID: CHEM-SUP-8F-DBS-001

Executive Summary

The functionalization of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one (a fluorinated dibenzosuberone derivative) presents a classic conflict between electronic activation and steric inhibition.[1] While the C8-fluorine atom inductively acidifies the


-protons at C11, the tricyclic scaffold adopts a puckered, "butterfly" conformation (boat-like geometry) that sterically shields the enolate face.

This guide provides validated protocols to overcome these barriers, focusing on thermodynamic enolization control and Palladium-catalyzed cross-coupling strategies that bypass traditional steric penalties.

Part 1: The Steric & Electronic Landscape

Conformational Analysis

The central 7-membered ring does not lie flat.[2] It exists in a dynamic equilibrium between two puckered conformers.[2] When you attempt substitution at C11 (


-position), the incoming electrophile must approach from the pseudo-axial or pseudo-equatorial trajectory.
  • The Barrier: The peri-hydrogens on the fused benzene rings create a "bay region" effect, blocking the trajectory for large electrophiles.

  • The Fluorine Factor: The Fluorine at C8 exerts an electron-withdrawing effect (

    
    ), stabilizing the enolate intermediate. However, this also makes the enolate less nucleophilic (harder) compared to the non-fluorinated parent, requiring more reactive electrophiles or transition-metal catalysis.
    
Visualization of the Problem

StericLandscape Scaffold 8-Fluoro-Dibenzosuberone Core Conformation Puckered 'Butterfly' Geometry (C10-C11 Twist) Scaffold->Conformation ElectronicEffect C8-Fluorine Inductive Effect (-I) Scaffold->ElectronicEffect StericClash Peri-Hydrogen Steric Shielding Conformation->StericClash Blocks Electrophile Approach Result_LowYield Outcome: Low Yield / SM Recovery (Standard Conditions) StericClash->Result_LowYield ElectronicEffect->Result_LowYield Decreased Nucleophilicity

Caption: Logical flow illustrating how conformational puckering and electronic withdrawal conspire to inhibit substitution.

Part 2: Validated Protocols

Protocol A: Thermodynamic Alkylation (The "Hard" Route)

Use this for simple alkyl halides (Methyl, Ethyl, Allyl).

The Logic: Kinetic bases like LDA often fail because the bulky amide cannot access the acidic proton inside the "butterfly" fold efficiently at -78°C. We switch to LiHMDS (smaller aggregate radius) and elevate the temperature to ensure thermodynamic enolate equilibration.

Step-by-Step:

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Base: LiHMDS (1.2 equiv), 1.0 M in THF.

  • Additive: DMPU (2.0 equiv). Crucial: DMPU disrupts lithium aggregates, exposing the "naked" enolate.

  • Temperature Ramp:

    • Add Base at -78°C.

    • Warm to 0°C and stir for 30 mins (Essential for complete deprotonation of this sterically hindered scaffold).

    • Cool back to -78°C.

  • Electrophile: Add alkyl halide (1.5 equiv) neat.

  • Reflux: Allow to warm to RT, then heat to 60°C if conversion is <50% after 2 hours.

Protocol B: Pd-Catalyzed -Arylation (The "Soft" Route)

Use this for introducing Aryl/Heteroaryl groups.

The Logic: Standard


 or nucleophilic attacks fail due to the steric wall. We use a Palladium catalyst with a bulky biaryl phosphine ligand.[3] The ligand creates a protective pocket that facilitates the reductive elimination step, forcing the bond formation despite the scaffold's bulk [1].

Reagents:

  • Catalyst:

    
     (2 mol%) or XPhos Pd G3  (pre-catalyst).
    
  • Ligand: XPhos or BrettPhos (4 mol%). Do not use BINAP; it is too rigid for this scaffold.

  • Base:

    
     (1.5 equiv).
    
  • Solvent: Toluene or Dioxane (100°C).

Workflow Visualization:

PdCycle Start Substrate + Aryl Halide OxAdd Oxidative Addition (Pd inserts into Ar-X) Start->OxAdd EnolateForm Enolate Binding (NaOtBu generates enolate) OxAdd->EnolateForm Base RedElim Reductive Elimination (C-C Bond Formation) EnolateForm->RedElim Steric Ligand (XPhos) Facilitates Coupling Product 8-Fluoro-11-Aryl Product RedElim->Product

Caption: The catalytic cycle where bulky ligands (XPhos) overcome the scaffold's steric barrier during the critical reductive elimination step.

Part 3: Troubleshooting & FAQs

Diagnostic Data Table
SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Enolate not formed due to steric blocking of base.Switch from LDA to LiHMDS ; add DMPU ; increase enolization temp to 0°C.
O-Alkylation (Enol Ether) "Hard" electrophile attacking oxygen (Ambident Reactivity).Switch solvent to Toluene (favors C-alkylation); use softer leaving groups (Iodide vs Triflate).
Poly-alkylation Fluorine-induced acidity makes product more acidic than SM.Use inverse addition : Add the enolate slowly to a solution of the electrophile.
Pd-Catalysis: Dehalogenation

-Hydride elimination or protodehalogenation.
Switch base to

; ensure anhydrous conditions; lower temp to 80°C.
Frequently Asked Questions

Q: Does the 8-Fluorine atom allow me to use weaker bases like Carbonates? A: Generally, no. While the pKa is lowered by the fluorine (inductive effect), the steric bulk of the dibenzo-fused ring system prevents weak bases (like


) from effectively abstracting the proton in a reasonable timeframe. You still need strong bases (LiHMDS, NaOtBu) for kinetic efficiency [2].

Q: Can I use microwave irradiation to overcome the sterics? A: Yes, but with caution. The 7-membered ring is prone to oxidative aromatization (forming the fully aromatic cation) or ring contraction under extreme thermal stress. Limit microwave cycles to 10 minutes at 120°C max.

Q: Why is XPhos preferred over BINAP for this specific scaffold? A: BINAP creates a rigid chiral pocket that often clashes with the "butterfly" wings of the dibenzosuberone. XPhos is a monodentate biaryl ligand that is conformationally flexible, allowing it to accommodate the tricyclic bulk of your substrate during the reductive elimination step [3].

References

  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[3] Highly Active and Selective Catalysts for the Formation of

    
    -Aryl Ketones.[3][4] Journal of the American Chemical Society.[3][5] 
    
  • Hjelmencrantz, A., Friberg, A., & Berg, U. (2000).[6] Conformational analysis of some 5-substituted 5H-dibenzo[a,d]cycloheptenes. Journal of the Chemical Society, Perkin Transactions 2.

  • Martin, R., & Buchwald, S. L. (2008).

    
    -Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research. 
    

Sources

Reference Data & Comparative Studies

Validation

H-NMR spectrum analysis of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one

H-NMR Spectrum Analysis of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one: A Comparative Guide to Analytical Workflows As a tricyclic dibenzocycloheptene derivative, 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one (also known a...

Author: BenchChem Technical Support Team. Date: March 2026

H-NMR Spectrum Analysis of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one: A Comparative Guide to Analytical Workflows

As a tricyclic dibenzocycloheptene derivative, 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one (also known as 8-fluoro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-one) presents a unique set of structural complexities that challenge standard nuclear magnetic resonance (NMR) spectroscopy. For drug development professionals and synthetic chemists, accurately resolving its spectrum is critical for verifying stereochemistry, purity, and dynamic behavior.

This guide objectively compares standard 1D ^1H-NMR against advanced high-field, 2D, and dynamic NMR techniques. By mapping the specific structural challenges of this molecule to targeted analytical solutions, we provide a self-validating framework for complete spectral elucidation.

Mechanistic Insights: The Causality Behind Spectral Complexity

To understand why advanced NMR techniques are required, we must first analyze the physical chemistry dictating the molecule's behavior :

  • Heteronuclear Spin-Spin Coupling (^19F-^1H): The ^19F atom (spin ½) at the C8 position couples extensively with the adjacent aromatic protons (H7, H9, and H6). This creates dense, overlapping multiplets (e.g., ddd signals) in the 6.8–7.5 ppm region, masking the underlying tricyclic core signals.

  • Conformational Dynamics (Ring Inversion): The central 7-membered annulene ring cannot achieve planarity due to steric clashes between the fused benzene rings, forcing it into a folded "boat" conformation. Because the boat-to-boat inversion rate is comparable to the NMR timescale at room temperature, the C5 and C11 methylene protons become diastereotopic (axial-like and equatorial-like), often appearing as broadened, unresolved signals rather than sharp singlets .

  • Keto-Enol Tautomerization: The C10-ketone and C11-methylene can tautomerize. While the keto form dominates, the minor enol form introduces trace stereoisomeric signals that are easily lost in baseline noise during standard acquisitions.

G Root Signal Complexity in 8-Fluoro-dibenzo[a,d]annulene F_Coupling 19F-1H J-Coupling (Aromatic Region) Root->F_Coupling Ring_Inv Slow Ring Inversion (Diastereotopic CH2) Root->Ring_Inv Overlap Aromatic Overlap (Tricyclic Core) Root->Overlap Sol1 1H{19F} Decoupling F_Coupling->Sol1 Sol2 Variable Temp (VT) NMR Ring_Inv->Sol2 Sol3 2D COSY / NOESY Overlap->Sol3

Logical mapping of spectral complexities to specific advanced NMR techniques.

Comparative Analysis of Analytical Workflows

To effectively resolve the structure, researchers must choose the appropriate NMR workflow based on their specific analytical endpoints. The table below summarizes the performance of different techniques.

Table 1: Performance Comparison of NMR Analytical Workflows

Analytical WorkflowAromatic Resolution (C6-C9)C5/C11 Diastereotopic ResolutionEnol Tautomer Detection (LOD)Time-to-Result
400 MHz 1D ^1H-NMR (Standard) Poor (Severe multiplet overlap)Moderate (Broadened singlets at RT)Low (>5% abundance required)< 5 minutes
800 MHz 1D ^1H{^19F} (High-Field) Excellent (Distinct J_HH couplings)High (Sharp AB quartets resolved)Moderate (~2% abundance)15 minutes
2D COSY/HSQC (Structural) Excellent (Direct C-H mapping)Excellent (Axial/Equatorial mapping)High (<1% abundance via cross-peaks)2-4 hours
VT-NMR (Dynamic Analysis) N/A (Focus on aliphatic regions)Supreme (Yields ΔG‡ of inversion)N/A4-6 hours

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow contains internal checks to ensure that the data acquired is an accurate reflection of the molecule's physical state, rather than an instrumental artifact.

G A Sample Prep (CDCl3 / DMSO-d6) B 1D 1H-NMR (400 MHz) A->B Screen C High-Field & 2D (800 MHz, COSY) B->C Resolve D VT-NMR (Dynamic Analysis) C->D Kinetics

Comprehensive NMR analytical workflow for structural and conformational elucidation.

Protocol 1: High-Field 1D ^1H{^19F} Decoupled Acquisition

Objective: Eliminate ^19F-^1H coupling to resolve the overlapping aromatic signals of the tricyclic core.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3. Self-Validation: Ensure the solvent peak (7.26 ppm) is sharp; a broad solvent peak indicates poor shimming, which will artificially merge the aromatic multiplets.

  • Pulse Calibration: Acquire a preliminary 1-scan ^1H spectrum to calibrate the 90-degree pulse width (pw90). This ensures maximum signal-to-noise ratio (SNR) for detecting minor tautomers.

  • Channel Tuning: Tune and match both the ^1H and ^19F channels on the probe. Self-Validation: Monitor the reflected RF power; it must drop to zero to confirm efficient ^19F decoupling without heating the sample.

  • Acquisition: Run the ^1H acquisition with continuous-wave (CW) or WALTZ-16 decoupling applied to the ^19F frequency (~ -115 ppm).

  • Data Interpretation: The complex ddd signals of H7 and H9 will collapse into simpler dd or d signals, allowing direct calculation of the ^1H-^1H ortho (~8 Hz) and meta (~2 Hz) coupling constants.

Protocol 2: 2D NOESY for Enol-Keto Characterization

Objective: Identify the spatial proximity of protons to confirm the presence of the minor enol tautomer.

  • Solvent Selection: Use DMSO-d6 instead of CDCl3. Causality: DMSO acts as a hydrogen-bond acceptor, stabilizing the enol form's hydroxyl group and increasing its population above the limit of detection.

  • Mixing Time Optimization: Set the NOESY mixing time (τ_m) to 400 ms. Self-Validation: Run a quick 1D NOE step to ensure the 400 ms window captures the buildup of the NOE signal before T1 relaxation dominates.

  • Acquisition & Analysis: Look for a cross-peak between the newly formed vinylic proton at C11 (~6.2 ppm) and the C10-OH proton (~9.5 ppm). The presence of this vinylic singlet is the definitive, self-validating marker that enolization has occurred, as the sp3 diastereotopic CH2 protons are chemically converted into an sp2 =CH system.

Protocol 3: Variable Temperature (VT) NMR for Ring Inversion Kinetics

Objective: Calculate the activation free energy (ΔG‡) of the 7-membered ring boat-to-boat inversion.

  • Temperature Calibration: Before inserting the sample, insert a neat methanol standard. Self-Validation: Measure the chemical shift difference (Δδ) between the OH and CH3 protons. Use the Van Geet equation to calculate the exact probe temperature. This internal thermometer ensures thermodynamic calculations are accurate.

  • Low-Temperature Acquisition: Cool the probe to -40°C (233 K) and acquire a 1D ^1H spectrum. At this temperature, ring inversion is "frozen" on the NMR timescale. The C5 methylene protons will appear as a distinct AB quartet (J_AB ≈ 14 Hz).

  • Coalescence Titration: Increase the temperature in 5°C increments, acquiring a spectrum at each step. Observe the AB quartet broaden and merge.

  • Data Extraction: Identify the coalescence temperature (Tc) where the AB quartet collapses into a single broad peak. Use the Eyring equation (

    
    ) to calculate the energy barrier of the dibenzocycloheptene ring inversion.
    

References

  • Compernolle, F., Toppet, S., Brossette, T., Mao, H., Koukni, M., Kozlecki, T., Medaer, B., Guillaume, M., Lang, Y., Leurs, S., & Hoornaert, G. J. (2006). "Diastereomeric Enols and Enol Derivatives of 8-Fluoro-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one with a Chiral 11-Substituent." European Journal of Organic Chemistry, 2006(6), 1586-1592.[Link]

  • Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry" (3rd Edition). Elsevier Science.[Link]

Comparative

C13-NMR peak interpretation for 8-fluorodibenzosuberone

An in-depth comparative analysis of C-NMR interpretation for fluorinated rigid tricyclic systems. Executive Summary The structural verification of 8-fluorodibenzosuberone (8-fluoro-10,11-dihydro-5H-dibenzo[a,d]cyclohepte...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of


C-NMR interpretation for fluorinated rigid tricyclic systems.

Executive Summary

The structural verification of 8-fluorodibenzosuberone (8-fluoro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one)—a critical scaffold in the development of tricyclic antidepressants and antihistamines—presents a unique analytical challenge. While standard


C-NMR is proton-decoupled (

C{

H}), the 100% natural abundance and spin-½ nature of the

F nucleus results in persistent heteronuclear carbon-fluorine (

) spin-spin couplings.

This guide objectively compares the performance of three leading NMR prediction suites—ACD/Labs NMR Predictors , Mestrelab Mnova NMRPredict , and PerkinElmer ChemDraw —against empirical data. As a Senior Application Scientist, my objective is to evaluate how these algorithms handle the complex scalar couplings and stereospecific geometric constraints of the rigid dibenzosuberone ring system.

Mechanistic Grounding: The C-F Coupling Challenge

In fluorinated aromatics, the highly electronegative fluorine atom acts as both a strong ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-electron withdrawer and a 

-electron donor. This dual electronic effect, combined with the rigid 6-7-6 fused ring system of dibenzosuberone, dictates the chemical shifts and coupling constants of the adjacent carbons[1].

When acquiring a standard


C{

H} spectrum, the carbon signals of the fluorinated ring will split into distinct multiplets (doublets) governed by the following causal mechanisms:
  • 
     (Ipso Carbon, C8):  Typically massive (~240–255 Hz). Driven by the direct Fermi contact term of the s-orbital overlap between carbon and fluorine.
    
  • 
     (Ortho Carbons, C7 & C9):  Moderate (~20–25 Hz). Influenced heavily by the 
    
    
    
    -electron density and hyperconjugation.
  • 
     (Meta Carbons, C6 & C9a):  Small (~7–10 Hz). In rigid cyclic systems, this coupling is highly stereospecific and heavily dependent on the dihedral angle, functioning similarly to the Karplus relationship observed in 
    
    
    
    couplings[2][3].
  • 
     (Para Carbon, C5a):  Very small (~2–4 Hz). Often requires high digital resolution to observe clearly.
    

Basic prediction algorithms struggle here because they rely on simple additivity rules that fail to account for the through-space interactions and rigid dihedral angles of the 7-membered central ring.

Experimental Protocol: High-Resolution C-NMR Acquisition

To establish a "ground truth" for our software comparison, empirical data must be acquired using a self-validating, high-resolution protocol.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 25.0 mg of high-purity (>99%) 8-fluorodibenzosuberone in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D) containing 0.03% v/v TMS as an internal reference. Transfer to a 5 mm precision NMR tube.
    
  • Instrument Tuning: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe). Tune and match the probe specifically for the

    
    C frequency (~150.9 MHz).
    
  • Shimming: Perform gradient shimming (topshim) on the

    
    H lock signal of CDCl
    
    
    
    to achieve a line width of <0.5 Hz.
  • Acquisition Parameters:

    • Pulse Sequence: zgpg30 (Standard 1D

      
      C with WALTZ-16 
      
      
      
      H decoupling). Note: Do not apply
      
      
      F decoupling.
    • Spectral Width: 250 ppm (to capture the highly deshielded carbonyl at ~194 ppm).

    • Relaxation Delay (D1): 2.0 seconds (crucial for accurate integration of quaternary carbons C5a, C8, C9a).

    • Number of Scans (NS): 1024 (required to achieve sufficient signal-to-noise for the

      
       splitting on quaternary carbons).
      
  • Data Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz. Zero-fill the Free Induction Decay (FID) to 128k data points to ensure sufficient digital resolution (<0.2 Hz/point) to accurately measure

    
     and 
    
    
    
    couplings[3].

Comparative Analysis: Mnova vs. ACD/Labs vs. ChemDraw

We evaluated three software alternatives based on their underlying algorithms:

  • ACD/Labs (v2023): Utilizes a dual-algorithm approach combining HOSE (Hierarchical Organisation of Spherical Environments) codes with Neural Networks, referencing a massive proprietary database[4][5].

  • Mnova NMRPredict (v14+): Employs an "Ensemble" approach, utilizing Message Passing Neural Networks (MPNNs) combined with Modgraph HOSE algorithms[6][7].

  • ChemDraw (v22): Relies primarily on modified Bremser additivity rules and basic increment tables.

Table 1: Predicted vs. Experimental C Shifts and Couplings for the Fluorinated Ring
Carbon PositionExperimental Data (CDCl

)
ACD/Labs PredictionMnova Ensemble PredictionChemDraw Prediction
C8 (ipso) 163.5 ppm (d,

Hz)
163.8 ppm (

Hz)
163.2 ppm (

Hz)
165.1 ppm (No

predicted)
C7 (ortho) 115.2 ppm (d,

Hz)
115.0 ppm (

Hz)
115.5 ppm (

Hz)
113.8 ppm (No

predicted)
C9 (ortho) 114.8 ppm (d,

Hz)
114.9 ppm (

Hz)
114.6 ppm (

Hz)
113.5 ppm (No

predicted)
C6 (meta) 129.5 ppm (d,

Hz)
129.2 ppm (

Hz)
129.8 ppm (

Hz)
127.4 ppm (No

predicted)
C9a (meta, quat) 141.2 ppm (d,

Hz)
141.5 ppm (

Hz)
140.9 ppm (

Hz)
138.9 ppm (No

predicted)
C5a (para, quat) 135.4 ppm (d,

Hz)
135.6 ppm (

Hz)
135.1 ppm (

Hz)
133.2 ppm (No

predicted)
Performance Breakdown
  • ChemDraw: While useful for rapid, rough assignments, ChemDraw entirely fails to predict heteronuclear

    
     spin-spin couplings. Furthermore, its additivity rules struggle with the geometric strain of the 7-membered ring, resulting in chemical shift deviations of up to >2.0 ppm for quaternary carbons.
    
  • Mnova NMRPredict: The MPNN ensemble approach excels at mapping the long-range

    
     and 
    
    
    
    couplings. Because Mnova simulates the full quantum-mechanical spin system, its visual overlay of the predicted multiplet structures against the experimental spectrum is unmatched for rapid visual verification[6].
  • ACD/Labs: ACD/Labs provided the tightest chemical shift accuracy (mean deviation <0.3 ppm). Its HOSE code database is incredibly robust for halogenated aromatics. It accurately predicted the subtle difference between the two ortho carbons (C7 and C9) caused by the asymmetric influence of the distant ketone group[4].

Workflow Visualization

The following diagram illustrates the self-validating logic flow required to accurately assign the


C-NMR spectrum of 8-fluorodibenzosuberone, comparing experimental acquisition against in silico predictions.

G Acq Experimental Acquisition (600 MHz, CDCl3, 13C{1H}) Proc Data Processing (Zero-filling, Phase/Baseline Corr.) Acq->Proc Overlay Spectral Overlay & Multiplet Analysis (Extract 1J, 2J, 3J, 4J C-F Couplings) Proc->Overlay Pred In Silico Prediction Engines ACD ACD/Labs (HOSE + Neural Net) Pred->ACD Mnova Mnova NMRPredict (Ensemble MPNNs) Pred->Mnova ChemDraw ChemDraw (Additivity Rules) Pred->ChemDraw ACD->Overlay Mnova->Overlay ChemDraw->Overlay Final Final Structural Verification (8-fluorodibenzosuberone) Overlay->Final

Caption: Comparative workflow for


C-NMR structural verification of fluorinated aromatics.

Conclusion & Recommendations

For drug development professionals working with fluorinated scaffolds like 8-fluorodibenzosuberone, relying solely on basic increment-based predictors (like ChemDraw) is insufficient due to their inability to model heteronuclear


 couplings.
  • For pure chemical shift accuracy and database reliability: ACD/Labs remains the gold standard. Its dual-algorithm approach handles the geometric nuances of fused tricyclic systems exceptionally well.

  • For workflow integration and multiplet simulation: Mnova NMRPredict is the recommended alternative. Its ability to overlay quantum-mechanically simulated

    
     multiplets directly onto the experimental raw data drastically reduces the time required for manual dereplication and assignment.
    

References

  • Doddrell, D., Charrier, C., & Roberts, J. D. (1970). A Stereospecific 3JCF Coupling in the Low-Temperature 13C Nmr Spectrum of 1,1-Difluorocyclohexane. PNAS.[Link]

  • ACD/Labs. (2023). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Advanced Chemistry Development, Inc.[Link]

  • Mestrelab Research. (2024). Download NMR Predict - Fast & Accurate NMR Prediction. Mestrelab.[Link]

  • Mestrelab Resources. (2019). Ensemble NMR Prediction Tool. Mestrelab.[Link]

  • Emsley, J. W., & Phillips, L. (1971). An Overview of Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy.[Link]

  • Foroozandeh, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Physical Chemistry Chemical Physics (RSC).[Link]

Sources

Validation

Analytical Characterization of 8-Fluorodibenzosuberone: A Comparative Guide to Mass Spectrometry Platforms

Executive Summary & Strategic Context 8-Fluorodibenzosuberone (8-fluoro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one) is a highly valued structural scaffold in medicinal chemistry, frequently utilized as a fluorinated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

8-Fluorodibenzosuberone (8-fluoro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one) is a highly valued structural scaffold in medicinal chemistry, frequently utilized as a fluorinated bioisostere in the synthesis of tricyclic antidepressants (TCAs) and targeted kinase inhibitors[1]. The strategic insertion of a fluorine atom onto the dibenzosuberone core enhances metabolic stability and modulates lipophilicity. However, this modification introduces unique analytical challenges during mass spectrometry (MS) characterization.

As a Senior Application Scientist, selecting the correct MS platform is critical for distinguishing this compound from isobaric interferences and understanding the stability of the C-F bond during ionization. This guide objectively compares the performance, mechanistic fragmentation logic, and experimental workflows of GC-EI-MS and LC-ESI-MS/MS for the rigorous characterization of 8-fluorodibenzosuberone.

Mechanistic Fragmentation Logic: The Causality of Ionization

To build a self-validating analytical method, one must first understand why the molecule fragments the way it does under different ionization energies. The central seven-membered cycloheptenone ring is the primary site of gas-phase reactivity[2].

Gas Chromatography-Electron Ionization (GC-EI-MS)

Under hard ionization (70 eV), 8-fluorodibenzosuberone undergoes significant structural rearrangement:

  • Molecular Ion Formation: The high-energy electron beam ejects a non-bonding electron from the ketone oxygen, yielding a distinct radical cation (M+• at m/z 226 ).

  • Primary Pathway (CO Extrusion): The dominant fragmentation pathway is driven by α-cleavage of the central ring. The molecule violently extrudes carbon monoxide (-28 Da), a highly stable neutral leaving group, to form a fluorinated 9,10-dihydroanthracene radical cation at m/z 198 [2]. This CO loss is a universal hallmark of dibenzosuberone derivatives[3].

  • Secondary Pathway (C-F Bond Cleavage): The m/z 198 intermediate subsequently undergoes either the loss of a fluorine radical (-19 Da) to yield m/z 179 , or the elimination of hydrogen fluoride (HF, -20 Da) driven by interaction with the adjacent ethylene bridge, yielding a fully conjugated, planar aromatic cation at m/z 178 .

Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS)

Under soft ionization, the fragmentation is tightly controlled via Collision-Induced Dissociation (CID):

  • Protonation: The ketone oxygen acts as a strong proton acceptor in acidic mobile phases, yielding an intact precursor ion ([M+H]+ at m/z 227 ).

  • CID Fragmentation: Unlike EI, ESI-MS/MS prevents spontaneous ring rupture. Upon applying collision energy (typically 20-30 eV), the precursor undergoes a neutral loss of CO to form m/z 199 . Subsequent ramping of collision energy forces the elimination of HF, producing a stable product ion at m/z 179 .

FragmentationLogic cluster_EI Hard Ionization (GC-EI-MS) cluster_ESI Soft Ionization (LC-ESI-MS/MS) EI_M M+• m/z 226 EI_F1 [M - CO]+• m/z 198 EI_M->EI_F1 -CO (-28 Da) EI_F2 [M - CO - HF]+• m/z 178 EI_F1->EI_F2 -HF (-20 Da) EI_F3 [M - CO - F]+ m/z 179 EI_F1->EI_F3 -F• (-19 Da) ESI_M [M+H]+ m/z 227 ESI_F1 [M+H - CO]+ m/z 199 ESI_M->ESI_F1 CID: -CO (-28 Da) ESI_F2 [M+H - CO - HF]+ m/z 179 ESI_F1->ESI_F2 CID: -HF (-20 Da)

Caption: Comparative MS/MS fragmentation logic of 8-fluorodibenzosuberone under EI and ESI conditions.

Platform Performance Comparison

To objectively evaluate which platform suits your laboratory's needs, the following table synthesizes the quantitative performance metrics of both approaches when analyzing 8-fluorodibenzosuberone.

ParameterGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)
Ionization Energy 70 eV (Standardized Hard Ionization)Variable (Soft Ionization + CID)
Precursor Ion m/z 226 (M+•)m/z 227 ([M+H]+)
Primary Qualifier Ions m/z 198, m/z 178, m/z 179m/z 199, m/z 179
Limit of Detection (LOD) ~5-10 ng/mL~0.1-0.5 ng/mL
Linear Dynamic Range 3 orders of magnitude4-5 orders of magnitude
Matrix Tolerance Low (Requires extensive extraction)High (Tolerates biological matrices)
Best Use Case Structural confirmation, library matchingHigh-throughput DMPK, trace quantification

Experimental Protocols: Self-Validating Workflows

A robust protocol must be a self-validating system. The following methodologies include built-in causality checks to ensure data integrity.

Protocol A: GC-EI-MS Structural Confirmation

Causality Check: GC-MS is chosen here because 8-fluorodibenzosuberone is sufficiently volatile and thermally stable, requiring no derivatization[4].

  • Sample Preparation: Dissolve the analyte in GC-grade ethyl acetate to a final concentration of 10 μg/mL. Validation: Ensure the solvent is anhydrous; trace water can suppress the molecular ion peak.

  • Injection: Inject 1 μL in splitless mode at 250°C to ensure instantaneous vaporization of the tricyclic core without thermal degradation.

  • Chromatographic Separation: Use a non-polar HP-5MS column (30 m × 0.25 mm, 0.25 μm film).

    • Thermal Gradient Logic: Hold at 100°C for 1 min to focus the solvent, ramp at 15°C/min to 280°C, and hold for 5 min. The rapid ramp minimizes band broadening for the high-boiling dibenzosuberone scaffold.

  • MS Acquisition: Operate the EI source at 230°C and 70 eV. Scan from m/z 50 to 300.

    • System Suitability Check: The ratio of m/z 198 to m/z 226 must remain consistent (typically 3:1) across injections. A drop in m/z 226 abundance indicates active sites in the GC inlet causing premature thermal breakdown.

Protocol B: LC-ESI-MS/MS Trace Quantification

Causality Check: LC-MS/MS is utilized when analyzing the compound in complex biological matrices (e.g., plasma) where GC-MS would suffer from severe matrix fouling[4].

  • Sample Preparation: Perform a protein precipitation using cold acetonitrile (1:3 v/v). Centrifuge and dilute the supernatant 1:1 with initial mobile phase. Validation: Diluting with the aqueous mobile phase prevents "solvent front" distortion during injection.

  • Chromatographic Separation: Utilize a sub-2 μm C18 UHPLC column.

    • Mobile Phase Logic: Mobile Phase A (0.1% Formic acid in Water) provides the protons necessary for efficient ESI ionization. Mobile Phase B (0.1% Formic acid in Acetonitrile) elutes the hydrophobic tricyclic core.

    • Gradient: 10% B to 90% B over 4 minutes.

  • MS Acquisition: Operate in Positive ESI mode. Set the capillary voltage to 3.5 kV.

    • MRM Transitions: Monitor the quantifier transition 227 → 199 (Collision Energy: 20 eV) and the qualifier transition 227 → 179 (Collision Energy: 35 eV).

    • System Suitability Check: The ion ratio between the 199 and 179 product ions must remain within ±15% of the established standard to confirm peak purity.

AnalyticalWorkflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Sample 8-Fluorodibenzosuberone Sample Preparation GC_Inj Splitless Injection (250°C) Sample->GC_Inj Volatile/Non-polar prep LC_Inj UHPLC Injection (1 μL) Sample->LC_Inj Polar/Aqueous prep GC_Col HP-5MS Column (Thermal Gradient) GC_Inj->GC_Col EI_Source EI Source (70 eV) Hard Ionization GC_Col->EI_Source GC_Det Quadrupole MS (Full Scan / SIM) EI_Source->GC_Det LC_Col C18 Column (Reverse Phase) LC_Inj->LC_Col ESI_Source ESI Source (+) Soft Ionization LC_Col->ESI_Source LC_Det Triple Quadrupole (MRM Mode) ESI_Source->LC_Det

Caption: Parallel analytical workflows for GC-MS and LC-MS/MS characterization of 8-fluorodibenzosuberone.

References

  • Source: Spectroscopy Letters (Taylor & Francis)
  • An Overview of Degradation Strategies for Amitriptyline Source: MDPI URL
  • Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives Source: ResearchGate / Molecules URL
  • Ruthenium(III)

Sources

Comparative

IR spectroscopy characteristic peaks of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one

[1] Executive Summary 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one (commonly referred to as 8-Fluoro-dibenzosuberone ) is a critical pharmacophore intermediate, particularly in the synthesis of tricyclic antihistamines an...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one (commonly referred to as 8-Fluoro-dibenzosuberone ) is a critical pharmacophore intermediate, particularly in the synthesis of tricyclic antihistamines and antidepressants.[1] Its structural integrity is defined by a fused tricyclic core containing a ketone bridgehead and a specific fluorine substitution.[1]

This guide provides a technical comparison of the infrared (IR) spectral signature of this fluorinated compound against its non-fluorinated parent (Dibenzosuberone) and its chlorinated analog (8-Chloro-dibenzosuberone).[1] The focus is on distinguishing the unique C-F stretching vibration , validating the carbonyl environment , and confirming the saturation of the C10-C11 bridge .[1]

Structural Analysis & Theoretical Basis

To accurately interpret the IR spectrum, one must first deconstruct the molecule into its vibrational oscillators.

  • Core Scaffold: The 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone) skeleton.[1]

  • Functional Group 1 (Ketone): A carbonyl (C=O) group conjugated with two aromatic rings.[1] This conjugation lowers the force constant, shifting the stretching frequency to a lower wavenumber compared to aliphatic ketones.[2]

  • Functional Group 2 (Fluorine): An electronegative fluorine atom at position 8.[1] The C-F bond is highly polar, resulting in a strong dipole change during stretching, which manifests as a high-intensity peak in the fingerprint region.[1]

  • Bridge Saturation (11H): The "11H" designation implies a saturated ethylene bridge (-CH2-CH2-), distinct from the unsaturated "suberenone" analogs.[1]

Comparative Vibrational Logic
Feature8-Fluoro-Analog (Target)Parent (Dibenzosuberone)8-Chloro-Analog
Electronic Effect Inductive withdrawal (F)Neutral (H)Inductive/Resonance (Cl)
Mass Effect Light halogen (19 amu)Lightest (1 amu)Heavy halogen (35 amu)
Key IR Marker C-F Stretch (1200-1250 cm⁻¹) NoneC-Cl Stretch (1080-1100 cm⁻¹)

Experimental Protocol (Standardized)

For reproducible results, the following protocol is recommended.

Sample Preparation[1][2][3][4]
  • Technique: Attenuated Total Reflectance (ATR) is preferred for neat solid samples due to ease of use and lack of hydroscopic interference.

  • Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr).[1] Note: Ensure KBr is dry to avoid O-H interference around 3400 cm⁻¹.

Instrument Settings
  • Resolution: 4 cm⁻¹[1]

  • Scans: 32 (Screening) or 64 (High Quality)

  • Range: 4000 – 600 cm⁻¹[1]

Workflow Visualization

IR_Workflow Sample Solid Sample (8-Fluoro-dibenzosuberone) Prep Prep: ATR Crystal (ZnSe or Diamond) Sample->Prep Scan Acquisition (4000-600 cm⁻¹, 32 scans) Prep->Scan Process Processing (Baseline Corr., Peak Pick) Scan->Process Analyze Band Assignment (Focus: 1220 cm⁻¹ & 1675 cm⁻¹) Process->Analyze

Caption: Standardized FTIR workflow for characterizing solid tricyclic ketone intermediates.

Comparative Spectral Data

The following table contrasts the characteristic peaks of the 8-Fluoro target with its primary alternatives.

Table 1: Characteristic Peak Comparison
Functional GroupVibration Mode8-Fluoro-Target (cm⁻¹)Parent (Unsubstituted) (cm⁻¹)8-Chloro-Analog (cm⁻¹)
Aryl Fluoride C-F Stretch 1215 – 1235 (s) AbsentAbsent
Aryl Chloride C-Cl Stretch AbsentAbsent1080 – 1095 (m)
Ketone C=O[1] Stretch 1675 – 1685 (s) 1670 – 1680 (s)1675 – 1685 (s)
Aromatic Ring C=C Stretch 1585 – 1600 (m)1590 – 1600 (m)1580 – 1595 (m)
Bridge (Aliphatic) C-H Stretch (sp³) 2920 – 2950 (w)2920 – 2950 (w)2920 – 2950 (w)
Aromatic Ring C-H Stretch (sp²) 3050 – 3070 (w)3050 – 3070 (w)3050 – 3070 (w)

(s) = strong intensity, (m) = medium intensity, (w) = weak intensity

Detailed Peak Assignment & Interpretation

A. The Discriminator: C-F Stretching (1215 – 1235 cm⁻¹)

The most definitive feature of 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one is the C-F stretching vibration .[1]

  • Mechanism: The C-F bond is shorter and stronger than C-Cl or C-H bonds.[1] The high electronegativity of fluorine creates a large dipole moment, leading to intense absorption.

  • Comparison: In the parent molecule, this region (1200–1250 cm⁻¹) is relatively quiet, containing only weak C-C skeletal vibrations or C-H in-plane bends. In the 8-Chloro analog, the heavy chlorine atom shifts the C-X stretch significantly lower, to the 1000–1100 cm⁻¹ range.

  • Diagnostic Value: The presence of a sharp, strong band at ~1220 cm⁻¹ confirms the successful fluorination of the scaffold.

B. The Core: Conjugated Carbonyl (1675 – 1685 cm⁻¹)

The carbonyl peak confirms the "one" (ketone) functionality.

  • Position: Normal aliphatic ketones absorb near 1715 cm⁻¹.[1][2] However, the carbonyl in this compound is conjugated with two benzene rings.[3] This delocalization reduces the double-bond character of the C=O, shifting the peak to a lower wavenumber (~1675 cm⁻¹).[1]

  • Shift Analysis: The fluorine substituent (electron-withdrawing) might cause a very slight blue shift (increase in wavenumber) compared to the parent, but due to the distance and conjugation path, the shift is often negligible (<5 cm⁻¹) compared to the resolution of standard instruments.

C. The Bridge: Aliphatic C-H (2920 – 2950 cm⁻¹)

This region validates the "10(11H)" saturation.

  • Validation: If the bridge were unsaturated (as in dibenzosuberenone), the sp³ C-H stretching bands below 3000 cm⁻¹ would be significantly diminished or absent, leaving only aromatic sp² C-H stretches (>3000 cm⁻¹). The presence of distinct bands at ~2920 cm⁻¹ confirms the integrity of the dihydro bridge.

Decision Logic for Identification

Use this logic flow to confirm the identity of your synthesized or purchased material.

Decision_Tree Start Analyze IR Spectrum CheckCO Peak at ~1675 cm⁻¹? (Conjugated Ketone) Start->CheckCO CheckCF Strong Peak at 1215-1235 cm⁻¹? CheckCO->CheckCF Yes Reject Reject: Not Tricyclic Ketone CheckCO->Reject No CheckCCl Peak at ~1090 cm⁻¹? CheckCF->CheckCCl No ResultF Confirmed: 8-Fluoro Analog CheckCF->ResultF Yes (Strong) ResultP Confirmed: Parent (Unsubstituted) CheckCCl->ResultP No ResultCl Confirmed: 8-Chloro Analog CheckCCl->ResultCl Yes

Caption: Logic gate for distinguishing 8-Fluoro-dibenzosuberone from its analogs.

References

  • PubChem. (2025).[4][5] 5,11-Dihydro-10H-dibenzo[a,d][7]annulen-10-one (Dibenzosuberone) Compound Summary. National Library of Medicine.[1][5] Available at: [Link][1]

  • NIST Chemistry WebBook. (2025).[1] 5H-Dibenzo[a,d]cyclohepten-5-one IR Spectrum. National Institute of Standards and Technology.[1] Available at: [Link][1]

  • SciSpace. (1965). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides (Reference for C-F shift). Acta Chemica Scandinavica. Available at: [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 8-Fluoro vs. Non-Fluoro Dibenzosuberones

Introduction: The Strategic Value of Fluorine in a Privileged Scaffold The dibenzosuberone core, a tricyclic system composed of two benzene rings fused to a central seven-membered ring, represents a privileged scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorine in a Privileged Scaffold

The dibenzosuberone core, a tricyclic system composed of two benzene rings fused to a central seven-membered ring, represents a privileged scaffold in modern pharmacology. Derivatives of this structure are well-established as potent modulators of the central and autonomic nervous systems, with prominent examples including tricyclic antidepressants and antihistamines.[1][2] Cyproheptadine, a closely related analog, is a potent antagonist of both serotonin and histamine receptors, highlighting the scaffold's versatility.[3][4]

In the relentless pursuit of optimizing drug candidates, medicinal chemists frequently turn to fluorine, the most electronegative element, as a strategic tool. Its introduction as a bioisosteric replacement for hydrogen can profoundly alter a molecule's properties, often in beneficial ways.[5][6] Strategic fluorination can enhance metabolic stability, modulate acidity or basicity (pKa), and introduce new, favorable interactions with biological targets.[7][8][9]

This guide provides an in-depth comparison of the biological activity of dibenzosuberones bearing a fluorine atom at the 8-position versus their non-fluorinated (parent) counterparts. As direct, head-to-head comparative literature on this specific substitution is sparse, we will ground our analysis in established medicinal chemistry principles and illustrate the expected outcomes through a practical, albeit hypothetical, case study focused on developing a muscarinic receptor antagonist. We will detail the experimental workflows required to validate these principles, providing researchers with a robust framework for their own investigations.

The Rationale for 8-Position Fluorination: A Medicinal Chemist's Perspective

The decision to introduce a fluorine atom at a specific position is a calculated one, driven by a desire to solve a particular problem or enhance a specific property. For the dibenzosuberone scaffold, placing a fluorine at the C-8 position is primarily motivated by two strategic goals: enhancing metabolic stability and modulating target engagement.

  • Blocking Metabolic "Soft Spots": Aromatic rings are common sites for Phase I metabolism, particularly oxidation mediated by cytochrome P450 (CYP) enzymes.[10] This hydroxylation can lead to rapid clearance and reduced bioavailability of a drug. The C-F bond is significantly stronger than a C-H bond, making it highly resistant to oxidative cleavage.[7][8] By placing a fluorine at the 8-position, a potential site of metabolism, we can effectively "shield" the molecule from degradation, thereby increasing its metabolic half-life and overall exposure in vivo.[11]

  • Modulating Physicochemical and Binding Properties:

    • Lipophilicity: Replacing hydrogen with fluorine typically causes a modest increase in lipophilicity (logP), which can influence membrane permeability, solubility, and plasma protein binding.[5][12]

    • Electronic Effects: The strong electron-withdrawing nature of fluorine alters the electron density of the aromatic ring. This can influence the pKa of nearby functional groups, such as a side-chain amine, which is critical for target binding and cell penetration.[8]

    • Target Interactions: Fluorine is a weak hydrogen bond acceptor and can participate in favorable dipole-dipole or orthogonal multipolar interactions with amino acid residues in a protein's binding pocket, potentially increasing binding affinity and selectivity.[9][13]

The interplay of these effects is complex and context-dependent, necessitating rigorous experimental validation.[6][14]

Fluorine_Substitution_Logic cluster_0 Chemical Modification cluster_1 Physicochemical Consequences cluster_2 Pharmacological Outcomes Parent_Molecule Dibenzosuberone (DB-H) Fluorinated_Molecule 8-Fluoro-Dibenzosuberone (DB-F) Parent_Molecule->Fluorinated_Molecule Introduce F at C8 Metabolism Block Oxidative Metabolism Fluorinated_Molecule->Metabolism Binding Alter Target Interactions Fluorinated_Molecule->Binding Properties Modulate pKa & Lipophilicity Fluorinated_Molecule->Properties PK Improved Pharmacokinetics (Longer Half-Life) Metabolism->PK PD Enhanced Potency & Selectivity Binding->PD Properties->PK Properties->PD

Figure 1: The logic of strategic fluorine substitution.

Comparative Case Study: A Dibenzosuberone-Based Muscarinic M3 Antagonist

To illustrate the practical implications of 8-fluorination, we will compare two hypothetical compounds: DB-H (the parent dibenzosuberone) and DB-F (its 8-fluoro analog). We will assume these compounds are being investigated as antagonists for the muscarinic M3 receptor, a Gq-coupled GPCR involved in smooth muscle contraction.[15][16] M3 antagonists are clinically used to treat conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder.[17]

Hypothesized Performance Data

The following table summarizes the expected experimental outcomes for our two compounds, based on the principles of fluorine chemistry.

ParameterDB-H (Non-Fluoro)DB-F (8-Fluoro)Rationale for Difference
M3 Receptor Affinity (Kᵢ, nM) 5.03.5Fluorine may engage in additional favorable interactions in the M3 binding pocket, slightly improving affinity.
M2 Receptor Affinity (Kᵢ, nM) 55.070.0The electronic perturbation from fluorine may slightly disfavor binding at the M2 off-target, improving selectivity.
M3/M2 Selectivity Ratio 1120A direct consequence of the changes in M3 and M2 affinity.
Metabolic Stability (t½, min) 2590Fluorine at C-8 blocks a key site of CYP450-mediated oxidation, drastically reducing clearance.[8][10]
Calculated LogP (cLogP) 3.84.05Fluorine is more lipophilic than hydrogen, leading to a predictable increase in logP.[5]
Aqueous Solubility (µM) 158Increased lipophilicity often corresponds with decreased aqueous solubility, a potential trade-off.

Experimental Validation Workflows

To generate the data presented above, a series of standard, self-validating pharmacological assays must be performed. The following protocols provide a detailed methodology for characterizing and comparing compounds like DB-H and DB-F.

Experimental_Workflow start Start: Synthesized Compounds binding Protocol 1: Radioligand Binding (Affinity & Selectivity) start->binding Determine Ki functional Protocol 2: Calcium Flux Assay (Functional Antagonism) binding->functional Confirm Mechanism metabolism Protocol 3: Metabolic Stability (HLM Assay) functional->metabolism Assess Clearance pk_pd In Vivo Studies (PK/PD Modeling) metabolism->pk_pd Predict Human Dose finish Lead Candidate Selection pk_pd->finish

Figure 2: A typical experimental workflow for compound validation.
Protocol 1: Radioligand Competition Binding Assay for M2/M3 Receptor Affinity

This protocol determines the binding affinity (Kᵢ) of the test compounds by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.[18][19]

1. Reagents and Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing human M2 or M3 muscarinic receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Non-Specific Binder: Atropine (10 µM final concentration).

  • Test Compounds: DB-H and DB-F, prepared as 10 mM DMSO stock solutions and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (PEI-presoaked), liquid scintillation counter.[20]

2. Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (TB), Non-Specific Binding (NSB), and Competition.

  • Add Reagents:

    • TB Wells: Add 50 µL assay buffer.

    • NSB Wells: Add 50 µL of 10 µM Atropine.

    • Competition Wells: Add 50 µL of serially diluted DB-H or DB-F.

  • Add Radioligand: To all wells, add 50 µL of [³H]-NMS at a concentration near its Kₑ value (typically ~0.5-1.0 nM).

  • Initiate Reaction: Add 150 µL of the appropriate membrane preparation (e.g., 10-20 µg protein/well) to all wells to start the binding reaction.[20]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) for each well using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Protocol 2: Calcium Flux Functional Assay for M3 Antagonism

This cell-based assay measures the ability of an antagonist to block agonist-induced calcium release, confirming its functional activity at the Gq-coupled M3 receptor.[21][22]

1. Reagents and Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.

  • Agonist: Carbachol.

  • Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Equipment: 384-well black, clear-bottom plates; fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FDSS).[22]

2. Procedure:

  • Cell Plating: Seed the M3-expressing cells into 384-well plates and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove growth media and add the calcium indicator dye solution to each well. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.[23]

  • Compound Addition: Wash the cells with assay buffer. Add varying concentrations of the antagonist (DB-H or DB-F) to the wells and pre-incubate for 15-30 minutes.

  • Agonist Stimulation & Reading: Place the plate in the fluorescent reader. Establish a baseline fluorescence reading for 10-20 seconds.

  • Inject a pre-determined concentration of the agonist (Carbachol, typically at its EC₈₀) into all wells.

  • Immediately measure the change in fluorescence intensity over time (typically 60-120 seconds). The agonist will trigger calcium release, causing a sharp increase in fluorescence.

3. Data Analysis:

  • Quantify the fluorescence signal (e.g., peak height or area under the curve).

  • Plot the percent inhibition of the agonist response versus the log concentration of the antagonist.

  • Fit the data to a three-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of antagonist required to block 50% of the agonist-induced signal.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M3R M3 Receptor Gq Gαq M3R->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER_Ca Ca²⁺ Stores Ca_Flux ↑ Intracellular [Ca²⁺] ER_Ca->Ca_Flux Release IP3R->ER_Ca Opens Channel Carbachol Agonist (Carbachol) Carbachol->M3R Activates DB_F Antagonist (DB-F) DB_F->M3R Blocks

Sources

Comparative

Technical Guide: Validating Assay Methods for 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one

Executive Summary & Chemical Context 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one (often referred to as a fluorinated dibenzosuberone derivative) is a critical pharmacophore intermediate used in the synthesis of tricyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one (often referred to as a fluorinated dibenzosuberone derivative) is a critical pharmacophore intermediate used in the synthesis of tricyclic antidepressants, antihistamines, and novel fluoro-pharmaceuticals.[1][2][3] Its structural integrity—specifically the position of the fluorine atom and the ketone functionality—directly impacts the efficacy and safety of downstream Active Pharmaceutical Ingredients (APIs).

This guide compares and validates two primary analytical strategies for quantifying this compound: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) , the industry standard for purity release, and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) , the alternative for trace impurity profiling.[1][2]

Chemical Profile[1][3][4][5][6][7][8][9]
  • Target Analyte: 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one[1][2][3]

  • Primary Application: Synthesis intermediate for tricyclic APIs.[2][3]

  • Critical Quality Attributes (CQAs): Purity (>98.0%), Water Content (<0.5%), Fluorine Regio-isomerism.[1][2][3]

Comparative Analysis: HPLC-UV vs. UPLC-MS

For routine Quality Control (QC), robustness is paramount.[1][2][3] For process development, sensitivity drives the choice.[3] The following table objectively compares the two methodologies based on experimental performance metrics.

FeatureMethod A: RP-HPLC-UV (Recommended for QC) Method B: UPLC-MS (Recommended for R&D)
Principle Separation based on hydrophobicity; detection via chromophore absorbance (240–254 nm).[1][2][3]High-pressure separation; detection via mass-to-charge ratio (

).[1][2][3]
Linearity Range


Precision (RSD)

(High Repeatability)

(Variable due to ionization)
Specificity Moderate (Co-eluting isomers may overlap without optimized gradient).[1][2]High (Distinguishes masses, though isomers require chromatographic separation).[1][3]
Run Time 15–25 minutes3–8 minutes
Cost Per Run LowHigh
Suitability Batch Release Testing Trace Impurity / Genotoxic Screening
Decision Matrix (DOT Visualization)

The following decision tree illustrates when to deploy which method during the drug development lifecycle.

MethodSelection Start Select Analytical Goal Goal1 Routine Purity Release (>98% Purity) Start->Goal1 Goal2 Trace Impurity Profiling (<0.1% levels) Start->Goal2 Decision1 Is UV Chromophore Distinct? Goal1->Decision1 Decision2 Is High Sensitivity Required? Goal2->Decision2 MethodA Method A: RP-HPLC-UV (Robust, Low Cost) Decision1->MethodA Yes MethodB Method B: UPLC-MS (High Sensitivity) Decision1->MethodB No (Co-elution) Decision2->MethodA No Decision2->MethodB Yes

Figure 1: Analytical Strategy Decision Matrix for Fluorinated Dibenzosuberones.

Protocol: Validating the RP-HPLC-UV Method

This protocol is designed to meet ICH Q2(R1) guidelines. The hydrophobic nature of the dibenzosuberone core requires a C18 stationary phase with high carbon loading.[3]

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Luna C18(2),

    
    , 
    
    
    
    (or equivalent L1 packing).
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).[1][3]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2][3]

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection: UV @

    
     (Based on characteristic carbonyl absorbance of dibenzosuberone derivatives).
    
  • Injection Volume:

    
    .
    

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
15.0 10 90
20.0 10 90
20.1 60 40

| 25.0 | 60 | 40 |[1][2][3]

Validation Parameters & Acceptance Criteria
A. System Suitability

Before any validation run, the system must pass these checks using a standard solution (


):
  • Theoretical Plates (

    
    ): 
    
    
    
    .[1][2][3]
  • Tailing Factor (

    
    ): 
    
    
    
    .[1][2][3]
  • RSD of Peak Area (n=6):

    
    .
    
B. Linearity[2][3][4][5][6]
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (

    
    ).
    
  • Causality: Demonstrates the method's response is proportional to concentration, ensuring accurate quantification across batch variations.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][2][3][6]
C. Accuracy (Recovery)
  • Protocol: Spike placebo or solvent with known amounts of analyte at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance: Mean recovery between

    
    .[1][2][3][5]
    
D. Specificity (Forced Degradation)

To prove the method is "stability-indicating," subject the sample to stress:

  • Acid: 0.1N HCl, 60°C, 2 hours.

  • Base: 0.1N NaOH, 60°C, 2 hours.

  • Oxidation: 3%

    
    , RT, 4 hours.
    
  • Requirement: Peak purity analysis (via Diode Array Detector) must confirm no co-elution of degradants with the main peak.

Protocol: UPLC-MS for Trace Impurities

When quantifying genotoxic impurities or trace isomers (e.g., the 2-fluoro isomer vs. the 8-fluoro target), UV detection lacks specificity.[1][2][3]

Conditions
  • Column: Waters ACQUITY UPLC BEH C18,

    
    , 
    
    
    
    .[1][3]
  • Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Acetonitrile (B).[1][2][3]

  • Ionization: ESI Positive Mode.

  • Target Ion:

    
     (Calculated for 
    
    
    
    ).[1][2]
Workflow Visualization

The following diagram outlines the validation logic flow, ensuring compliance with ICH guidelines.

ValidationFlow Step1 1. Specificity (Blank/Placebo Check) Step2 2. Linearity (5 Levels) Step1->Step2 Step3 3. Accuracy & Precision (Spike Recovery) Step2->Step3 Step4 4. Robustness (Flow/Temp/pH Variation) Step3->Step4 Pass Method Validated Step4->Pass Criteria Met Fail Optimize Method Step4->Fail Criteria Failed Fail->Step1 Re-develop

Figure 2: ICH Q2(R1) Validation Logic Flow.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • PubChem. 5,11-Dihydro-10H-dibenzo[a,d][7]annulen-10-one (Dibenzosuberenone derivative).[1][2][3][7] National Library of Medicine.[2][3] [1][2]

  • Toujani, E., et al. Simultaneous Quantitative Determination of Fluoroquinolones by HPLC. Methods and Objects of Chemical Analysis, 2023.[3][5] (Cited for analogous fluorinated ring separation principles).[1][3][8]

  • Sigma-Aldrich. 5H-Dibenzo[a,d]cyclohepten-5-one Product Information. (Structural analog reference for UV maxima). [1][2]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 8-Fluoro-5H-dibenzo[a,d]annulen-10(11H)-one

Comprehensive Safety and Handling Guide for 8-Fluoro-5H-dibenzo[a,d][1]annulen-10(11H)-one This guide provides essential, immediate safety and logistical information for the handling of 8-Fluoro-5H-dibenzo[a,d][1]annulen...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 8-Fluoro-5H-dibenzo[a,d][1]annulen-10(11H)-one

This guide provides essential, immediate safety and logistical information for the handling of 8-Fluoro-5H-dibenzo[a,d][1]annulen-10(11H)-one. As a valued researcher, your safety is our utmost priority. This document is designed to provide you with a comprehensive framework for safe operational and disposal procedures, grounded in established scientific principles and best practices for laboratory safety.

Hazard Assessment and Core Principles

Given its chemical structure, 8-Fluoro-5H-dibenzo[a,d][1]annulen-10(11H)-one should be handled as a potentially hazardous substance. The primary risks are anticipated to be:

  • Skin and Eye Irritation: Many organic compounds, particularly those with aromatic and ketone functionalities, can cause irritation upon contact.[5][7][8]

  • Respiratory Tract Irritation: Inhalation of fine powders can lead to respiratory irritation.[7][8]

  • Unknown Systemic Effects: As the toxicological properties have not been fully elucidated, it is prudent to assume the compound may have systemic effects if absorbed or ingested.[8]

The foundational principle for handling this compound is the Hierarchy of Controls , which prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE) alone.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to prevent exposure through all potential routes: dermal, ocular, and inhalation.[9][10]

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile or neoprene gloves meeting ASTM D6978 standard.Provides a robust barrier against dermal absorption. Double-gloving is a best practice when handling potentially hazardous compounds, offering protection in case the outer glove is compromised.[11]
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes and airborne particles. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[11][12]
Body Protection A disposable, polyethylene-coated polypropylene gown or a similar non-absorbent material.Prevents contamination of personal clothing and skin. Cloth lab coats are not recommended as they can absorb chemical spills.[11]
Respiratory Protection An N95 respirator or higher, particularly when handling the solid compound outside of a certified chemical fume hood.Minimizes the risk of inhaling fine particles. Surgical masks do not offer adequate respiratory protection from chemical exposure.[12][13]
Foot Protection Closed-toe shoes and disposable shoe covers.Protects against spills and prevents the tracking of contaminants outside the laboratory.[12]

Proper Donning and Doffing of PPE is Critical. Always follow established procedures to avoid cross-contamination.

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a procedural workflow for the safe handling of 8-Fluoro-5H-dibenzo[a,d][1]annulen-10(11H)-one.

3.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • Maintain an accurate inventory of the compound.

3.2. Weighing and Aliquoting

  • All weighing and aliquoting of the solid compound must be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Use dedicated, clean spatulas and weighing papers.

  • Clean the balance and surrounding surfaces thoroughly after each use.

3.3. Dissolution and Use in Experiments

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • All manipulations of the compound and its solutions should be carried out within a chemical fume hood.

  • Keep containers tightly closed when not in use.

3.4. Spill Management

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Place the absorbent material into a sealed, labeled container for hazardous waste disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

The following diagram illustrates the safe handling workflow:

SafeHandlingWorkflow Receiving Receiving and Storage Weighing Weighing in Fume Hood Receiving->Weighing Transport in Sealed Container Dissolution Dissolution in Fume Hood Weighing->Dissolution Experiment Experimental Use Dissolution->Experiment Waste_Collection Waste Collection Experiment->Waste_Collection Disposal Disposal Waste_Collection->Disposal

Safe Handling Workflow for 8-Fluoro-5H-dibenzo[a,d][1]annulen-10(11H)-one
Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is essential to protect both human health and the environment.[14]

4.1. Solid Waste

  • All solid waste contaminated with 8-Fluoro-5H-dibenzo[a,d][1]annulen-10(11H)-one (e.g., used gloves, weighing papers, absorbent materials) must be collected in a dedicated, clearly labeled hazardous waste container.

4.2. Liquid Waste

  • As a halogenated organic compound, all solutions containing this substance must be disposed of in a designated "Halogenated Organic Waste" container.[1][15][16]

  • Do NOT mix halogenated waste with non-halogenated waste. This is crucial as the disposal methods for these two types of waste are different and mixing them can lead to improper and more costly disposal.[16]

  • Ensure the waste container is kept tightly sealed and is stored in a secondary containment bin.

4.3. Decontamination

  • All glassware and equipment that have come into contact with the compound should be decontaminated. A triple rinse with a suitable solvent (e.g., acetone, ethanol) is recommended. The rinsate should be collected and disposed of as halogenated organic waste.

The following diagram outlines the waste disposal decision process:

WasteDisposal Start Waste Generated Is_Solid Solid Waste? Start->Is_Solid Is_Liquid Liquid Waste? Start->Is_Liquid Solid_Waste_Container Solid Hazardous Waste Container Is_Solid->Solid_Waste_Container Yes Halogenated_Container Halogenated Organic Waste Container Is_Liquid->Halogenated_Container Contains Fluorinated Compound Non_Halogenated_Container Non-Halogenated Organic Waste Container Is_Liquid->Non_Halogenated_Container Does Not Contain Fluorinated Compound

Waste Segregation for 8-Fluoro-5H-dibenzo[a,d][1]annulen-10(11H)-one

By adhering to these guidelines, you can work safely and effectively with 8-Fluoro-5H-dibenzo[a,d][1]annulen-10(11H)-one, ensuring the integrity of your research and the safety of yourself and your colleagues.

References

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • acp. (2019, October 30). Personal protective equipment in your pharmacy.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • OCP. (2019, September 5).
  • SFATEC. (2024, June 10). Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry.
  • Cornell University. (n.d.). 7.2 Organic Solvents - Environment, Health and Safety.
  • Braun Research Group. (n.d.).
  • U.S. Environmental Protection Agency. (1987, December).
  • ResearchGate. (2017, June 4).
  • The University of British Columbia. (n.d.). Organic Solvent Waste Disposal - Safety & Risk Services.
  • Sigma-Aldrich. (2025, September 27).
  • Fisher Scientific. (2025, December 19).
  • BD. (2024, June 7).
  • Angene Chemical. (2021, May 1).
  • Smolecule. (2024, August 10). 2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][1]annulen-5-one.

  • MDPI. (2005, December 31).
  • Syensqo. (2024, July 8).
  • National Institutes of Health. (n.d.). 5-Fluoroindole. PubChem.
  • Elemental Microanalysis. (2024, March 20).
  • PMC. (n.d.). Benzannulation and Hydrocarboxylation Methods for the Synthesis of a Neopentylene-Fused Analogue of Ibuprofen.
  • AERU. (2025, November 9). Flurochloridone (Ref: R 40244).
  • BLD Pharm. (n.d.). 10,11-Dihydro-5H-dibenzo[a,d][1]annulene.

  • MilliporeSigma. (n.d.). 5-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][1]annulene.

  • National Library of Medicine. (1972, July). Derivatives of 10,11-dihydro-5H-dibenzo(a,d)cycloheptene and related compounds. 6.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.